Product packaging for (S)-1-Boc-3-aminopyrrolidine(Cat. No.:CAS No. 147081-44-5)

(S)-1-Boc-3-aminopyrrolidine

Cat. No.: B131890
CAS No.: 147081-44-5
M. Wt: 186.25 g/mol
InChI Key: CMIBWIAICVBURI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-1-Boc-3-aminopyrrolidine is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B131890 (S)-1-Boc-3-aminopyrrolidine CAS No. 147081-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBWIAICVBURI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357546
Record name tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147081-44-5
Record name tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-1-Boc-3-aminopyrrolidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopyrrolidine is a chiral building block widely utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Valued in medicinal chemistry, its structure is pivotal in the development of biologically active molecules due to the presence of a protected amine and a chiral center.[1] This guide provides an in-depth overview of its physical properties, hazards, and relevant experimental protocols for professionals in drug development and scientific research.

Core Physical and Chemical Properties

This compound is typically a light yellow to colorless liquid.[1] Its key physical and chemical identifiers and properties are summarized below for quick reference.

Table 1: Chemical Identifiers and General Properties
PropertyValueSource(s)
IUPAC Name tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate[2]
Synonyms (S)-(-)-1-Boc-3-aminopyrrolidine, (S)-3-Amino-1-N-BOC-pyrrolidine[2][3]
CAS Number 147081-44-5[1][4]
Molecular Formula C₉H₁₈N₂O₂[1][4]
Molecular Weight 186.25 g/mol [1][4][5]
Appearance Light yellow to colorless liquid[1]
Purity ≥95% - 99% (Chiral purity)[1][4]
Table 2: Quantitative Physical Properties
PropertyValueSource(s)
Boiling Point 216-217 °C (lit.)95 - 98 °C / 5 mmHg[1][4]
Density 1.067 g/mL at 25 °C (lit.)1.07 g/mL[1][4]
Refractive Index n20/D 1.4720 (lit.)[4]
Optical Rotation [α]20/D -2°, c = 1 in chloroform[α]20/D = -1.8 to -3.5°, c = 2.5% in CHCl₃[1][4]
Flash Point 91 °C (195.8 °F) - closed cup[4]
Storage Temperature Room Temperature or 2-8°C[1][6]

Health and Safety Hazards

This compound is classified as a hazardous substance. It is toxic if swallowed and causes serious eye damage.[2][5] Proper personal protective equipment (PPE), including eye shields, face shields, and gloves, should be used when handling this chemical.[4]

Table 3: GHS Hazard Classification
ClassificationCodeDescriptionSource(s)
Pictograms Skull and crossbones, Corrosion[5]
Signal Word Danger[5]
Hazard Statements H301Toxic if swallowed[2][5]
H318Causes serious eye damage[2][4][5]
H314Causes severe skin burns and eye damage (notified in <10% of cases)[5]
Precautionary Statements P280Wear protective gloves/protective clothing/eye protection/face protection[4][7]
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[4][7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][7]
P405Store locked up[7]

Key Applications and Synthetic Pathways

This compound is a crucial intermediate for synthesizing a range of molecules, notably Histamine (B1213489) H3 receptor antagonists.[4] The Histamine H3 receptor is a G-protein coupled receptor (GPCR) that regulates the release of various neurotransmitters in the central nervous system, making it a significant target for treating neurological disorders.[3][8]

Histamine H3 Receptor Signaling Pathway

The activation of the H3 receptor (H3R) by an agonist (like histamine) initiates a signaling cascade through its coupling with Gαi/o proteins.[4] This leads to the inhibition of adenylyl cyclase (AC), which in turn suppresses the cAMP/PKA cascade.[4] H3R stimulation can also activate other pathways like the MAPK and PI3K/AKT pathways.[4] Antagonists developed using this compound block these effects, enhancing neurotransmitter release.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor (H3R) G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates PI3K PI3K/AKT Pathway G_protein->PI3K Activates Neurotransmitter Inhibition of Neurotransmitter Release G_protein->Neurotransmitter Leads to cAMP cAMP AC->cAMP Suppresses production PKA PKA cAMP->PKA Activates Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist This compound -derived Antagonist Antagonist->H3R Blocks

Caption: Signaling pathway of the Histamine H3 Receptor.

Experimental Workflow: Synthesis of this compound

A modern synthetic approach involves a one-pot photoenzymatic process starting from pyrrolidine. This green chemistry workflow combines photochemical oxyfunctionalization with a stereoselective enzymatic transamination, eliminating the need for isolating intermediates.

Synthesis_Workflow Pyrrolidine Pyrrolidine (Starting Material) Step1 1. Photochemical Oxyfunctionalization Pyrrolidine->Step1 Pyrrolidinone 3-Pyrrolidinone Step1->Pyrrolidinone Step2 2. In situ N-protection (Boc₂O) Pyrrolidinone->Step2 NBocPyrrolidinone N-Boc-3-pyrrolidinone Step2->NBocPyrrolidinone Step3 3. Stereoselective Biocatalytic Transamination (Amine Transaminase - ATA) NBocPyrrolidinone->Step3 FinalProduct This compound (Final Product) Step3->FinalProduct

Caption: One-pot photoenzymatic synthesis workflow.

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These are generalized procedures standard in organic chemistry labs.

Determination of Boiling Point (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common lab method uses a Thiele tube or an aluminum block.[1]

Methodology:

  • Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the fusion tube.[1]

  • Heating: The assembly, along with a thermometer, is slowly and uniformly heated in an oil bath or heating block.[1][9]

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7]

  • Confirmation: The temperature is recorded. To confirm, the apparatus is allowed to cool slightly. The temperature at which the liquid is drawn back into the capillary tube is also noted as the boiling point.

Precautions:

  • Ensure the capillary tube is properly sealed at one end.[9]

  • Heat the apparatus slowly to ensure uniform temperature distribution.[1]

  • The thermometer bulb and the sample should be at the same level for an accurate reading.[1]

Determination of Density

Density is the ratio of mass to volume (ρ = m/V). For a liquid, it can be determined by accurately measuring the mass of a known volume.

Methodology:

  • Mass Measurement: Obtain the mass of a clean, dry graduated cylinder or pycnometer (volumetric flask) using an electronic balance.[10]

  • Volume Measurement: Add a precise volume of this compound (e.g., 5.0 mL) to the graduated cylinder.[11]

  • Final Mass: Measure the combined mass of the cylinder and the liquid.[10]

  • Calculation: Subtract the mass of the empty cylinder to find the mass of the liquid. Calculate the density by dividing the mass of the liquid by its volume.[10]

  • Temperature Control: Since density is temperature-dependent, record the temperature at which the measurement is made.[12]

Measurement of Optical Rotation

Optical rotation is the angle through which plane-polarized light is rotated when passing through a sample of a chiral compound. A polarimeter is used for this measurement.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform).[6]

  • Calibration: Calibrate the polarimeter by first measuring the rotation of the pure solvent (the blank). The reading should be zero.

  • Measurement: Fill the polarimeter sample cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α) in degrees.[13]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) The temperature (T) and the wavelength (λ) of the light source (typically the sodium D-line, 589 nm) are reported with the value.[6][14]

References

A Technical Guide to (S)-1-Boc-3-aminopyrrolidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopyrrolidine , with the CAS Number 147081-44-5 , is a chiral synthetic building block of significant interest to researchers and drug development professionals.[1] Its defined stereochemistry and bifunctional nature, featuring a Boc-protected secondary amine within a pyrrolidine (B122466) ring and a free primary amine, make it a valuable intermediate in the asymmetric synthesis of complex molecules, particularly for pharmaceutical applications. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of bioactive compounds.

Chemical Structure and Physicochemical Properties

This compound, systematically named tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, possesses a pyrrolidine ring with a primary amine at the third position and a tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen atom. This structure is critical for its utility, allowing for selective reactions at the primary amine while the ring nitrogen is deactivated.

Chemical Structure:

  • IUPAC Name: tert-butyl (S)-3-aminopyrrolidine-1-carboxylate

  • Molecular Formula: C₉H₁₈N₂O₂[2]

  • SMILES: CC(C)(C)OC(=O)N1CC--INVALID-LINK--C1[2]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in synthetic procedures.

PropertyValue
CAS Number 147081-44-5
Molecular Weight 186.25 g/mol [2]
Appearance Light yellow to colorless liquid
Density 1.067 g/mL at 25 °C[2]
Boiling Point 216-217 °C[2]
Refractive Index (n20/D) 1.4720[2]
Optical Rotation ([α]20/D) -2° (c = 1 in chloroform)[2]

Synthesis and Experimental Protocols

An economical and practical synthesis for this compound has been developed starting from the readily available and inexpensive chiral precursor, L-aspartic acid.[2] This multi-step synthesis involves protection, reduction, cyclization, and deprotection steps to yield the target compound with high optical purity.

Experimental Protocol: Synthesis from L-Aspartic Acid[2]

This procedure outlines a six-step synthesis to obtain this compound.

Step 1: N-Cbz Protection of L-Aspartic Acid

Step 2: Diesterification

  • The N-protected aspartic acid is treated with acetyl chloride in methanol (B129727) to produce the corresponding dimethyl ester. Yield: 90% .

Step 3: Reduction of Esters

  • The dimethyl ester is reduced using sodium borohydride (B1222165) in a methanol/THF solvent system to afford the corresponding diol. Yield: 90% .

Step 4: Mesylation of Diol

Step 5: Cyclization and Boc Protection

  • The dimesylate is treated with liquid ammonia (B1221849) to induce ring closure. Subsequently, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is added in a one-pot reaction to protect the newly formed pyrrolidine nitrogen, yielding a biprotected intermediate. Yield: 65% .

Step 6: Cbz-Deprotection

  • The Cbz group is removed via catalytic hydrogenation using 10% Palladium on carbon (Pd/C) in ethanol (B145695) to give the final product, this compound. Yield: 95% .

Below is a diagram illustrating the synthetic workflow.

G cluster_synthesis Synthesis of this compound A L-Aspartic Acid B N-Cbz-L-aspartic acid A->B i) Cbz-Cl, NaOH (86%) C N-Cbz dimethyl ester B->C ii) AcCl, MeOH (90%) D N-Cbz diol C->D iii) NaBH4 (90%) E (S)-N-Cbz-3-aminopyrrolidine-N-Boc D->E iv) MsCl, TEA v) liq. NH3, (Boc)2O (55% over 2 steps) F This compound E->F vi) H2, Pd/C (95%)

Synthetic pathway from L-Aspartic acid.

Applications in Drug Discovery

This compound is a crucial chiral building block for the synthesis of various pharmaceutical agents. Its stereocenter is often transferred to the final active pharmaceutical ingredient (API), which is critical for its biological activity and selectivity.

Synthesis of Histamine (B1213489) H₃ Receptor Antagonists

A prominent application is in the synthesis of Histamine H₃ receptor antagonists, which are being investigated for the treatment of various neurological and cognitive disorders.[3] The pyrrolidine moiety often serves as a central scaffold that can be functionalized to interact with the receptor.

Representative Experimental Protocol: N-Alkylation

The primary amine of this compound can be functionalized through various reactions, such as N-alkylation, to build more complex molecular architectures. The following is a general protocol for its reaction with an electrophile.

Step 1: Reaction Setup

  • Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as acetonitrile (B52724) or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (1.5-2.0 equivalents), such as potassium carbonate or triethylamine, to the solution.

Step 2: Addition of Electrophile

  • Slowly add the alkylating agent (e.g., an alkyl halide or triflate, 1.1 equivalents) to the stirred reaction mixture at room temperature.

Step 3: Reaction and Monitoring

  • The reaction may be heated (e.g., to 60-80 °C) to drive it to completion.

  • Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 4: Workup and Purification

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.

The workflow for this common synthetic transformation is depicted below.

G cluster_alkylation General N-Alkylation Workflow Start This compound + Alkyl Halide (R-X) Reaction Reaction Conditions: Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Typical N-alkylation experimental workflow.

References

The Core Mechanism of (S)-1-Boc-3-aminopyrrolidine in Asymmetric Organocatalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-3-aminopyrrolidine stands as a cornerstone chiral building block in modern organic synthesis, particularly in the realm of asymmetric organocatalysis. Its rigid pyrrolidine (B122466) scaffold, coupled with a strategically placed protected amine, provides a versatile platform for the design and synthesis of highly efficient catalysts for a variety of carbon-carbon bond-forming reactions. This technical guide delves into the core mechanism of action of catalysts derived from this compound, with a focus on their application in asymmetric Michael additions and aldol (B89426) reactions. Detailed experimental protocols, quantitative data from representative systems, and mechanistic diagrams are provided to offer a comprehensive resource for researchers in drug discovery and chemical development.

The Role of this compound as a Chiral Scaffold

This compound's utility in organocatalysis stems from its inherent chirality and the presence of two key functional groups: the secondary amine within the pyrrolidine ring (after deprotection of the Boc group) and the primary amine at the C3 position. The tert-butoxycarbonyl (Boc) protecting group is crucial during the synthesis of the catalyst, allowing for selective functionalization of the exocyclic amine. Once the desired catalytic moiety is installed, the Boc group can be readily removed under acidic conditions to unmask the pyrrolidine nitrogen, which often plays a vital role in the catalytic cycle.

The chiral environment provided by the (S)-configuration of the pyrrolidine ring is fundamental to inducing stereoselectivity in the catalyzed reactions. The rigid five-membered ring structure orients the substituents in a well-defined three-dimensional space, allowing for effective facial discrimination of the approaching substrates.

Mechanism of Action in Asymmetric Michael Additions

Catalysts derived from this compound, particularly thiourea (B124793) and squaramide derivatives, have proven to be highly effective in promoting asymmetric Michael additions. These reactions involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The mechanism of these bifunctional catalysts is a prime example of cooperative catalysis, where different functional groups on the catalyst molecule simultaneously activate both the nucleophile and the electrophile.

The primary amine of the aminopyrrolidine is typically converted into a thiourea or squaramide moiety. This group acts as a hydrogen-bond donor, activating the Michael acceptor (the α,β-unsaturated compound) by coordinating to its carbonyl oxygen or nitro group. This hydrogen bonding increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.

Simultaneously, the deprotected pyrrolidine nitrogen can act as a Brønsted base, deprotonating the Michael donor (e.g., a 1,3-dicarbonyl compound) to form a nucleophilic enolate. The chiral scaffold then directs the approach of the enolate to one face of the activated Michael acceptor, leading to the formation of the product with high enantioselectivity.

Representative Data for Asymmetric Michael Additions

The following table summarizes representative quantitative data for asymmetric Michael additions catalyzed by bifunctional thiourea and squaramide catalysts derived from chiral amines, analogous to those synthesized from this compound.

Catalyst TypeMichael DonorMichael AcceptorSolventCatalyst Loading (mol%)Yield (%)ee (%)Reference
ThioureaAcetylacetoneβ-NitrostyreneToluene109592[1]
ThioureaDibenzoylmethaneβ-NitrostyreneToluene59894[1]
SquaramideAcetylacetoneβ-NitrostyreneToluene19996[2]
Squaramide1,3-Indandioneβ-NitrostyreneCH2Cl229799[3]
Experimental Protocols

General Procedure for the Synthesis of a this compound-derived Thiourea Catalyst:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) is added triethylamine (B128534) (1.1 eq.).

  • The solution is cooled to 0 °C, and a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq.) in DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC until completion.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired thiourea catalyst.

  • For use in catalysis, the Boc group is typically removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

General Procedure for the Asymmetric Michael Addition:

  • To a solution of the Michael acceptor (1.0 eq.) in a suitable solvent (e.g., toluene, DCM) is added the chiral thiourea or squaramide catalyst (1-10 mol%).

  • The Michael donor (1.2-2.0 eq.) is then added, and the reaction mixture is stirred at the specified temperature (ranging from -20 °C to room temperature).

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is concentrated and purified by flash column chromatography to yield the desired Michael adduct.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Mechanism of Action in Asymmetric Aldol Reactions

In asymmetric aldol reactions, catalysts derived from this compound operate through an enamine-based mechanism. The deprotected secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with the aldehyde acceptor.

The thiourea or squaramide moiety of the catalyst plays a crucial role in activating the aldehyde acceptor through hydrogen bonding, similar to the Michael addition. This dual activation, where the catalyst concurrently enhances the nucleophilicity of the donor and the electrophilicity of the acceptor, is key to the high efficiency and stereoselectivity of the reaction. The chiral environment of the catalyst directs the facial selectivity of the enamine's attack on the activated aldehyde, controlling the stereochemistry of the newly formed stereocenters.

Representative Data for Asymmetric Aldol Reactions

The following table provides representative data for asymmetric aldol reactions catalyzed by bifunctional catalysts derived from chiral amines.

Catalyst TypeAldehydeKetoneSolventCatalyst Loading (mol%)Yield (%)dr (syn:anti)ee (%) (syn)Reference
Squaramide4-NitrobenzaldehydeCyclohexanoneToluene109895:599[4]
ThioureaBenzaldehydeAcetoneneat2085-78[4]
SquaramideIsovaleraldehydeCyclohexanoneChloroform592>99:198[4]
Experimental Protocols

General Procedure for the Synthesis of a this compound-derived Squaramide Catalyst:

  • A solution of this compound (1.0 eq.) and triethylamine (1.1 eq.) in a suitable solvent (e.g., ethanol) is prepared.

  • To this solution is added 3,4-diethoxycyclobut-3-ene-1,2-dione (1.0 eq.), and the mixture is stirred at room temperature.

  • After the formation of the initial adduct, a second chiral amine (e.g., a cinchona alkaloid derivative, 1.0 eq.) is added.

  • The reaction is heated to reflux and stirred for 24-48 hours.

  • The solvent is evaporated, and the crude product is purified by column chromatography to yield the squaramide catalyst.

  • The Boc group is subsequently removed with an acid like TFA.

General Procedure for the Asymmetric Aldol Reaction:

  • The ketone (2.0-10.0 eq.) is added to a solution of the aldehyde (1.0 eq.) and the chiral squaramide catalyst (1-20 mol%) in a suitable solvent (e.g., toluene, chloroform).

  • An acidic or basic additive may be used if required.

  • The reaction is stirred at the desired temperature until the aldehyde is consumed (monitored by TLC or GC).

  • The reaction is quenched, and the product is purified by flash chromatography.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by NMR spectroscopy and chiral HPLC, respectively.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed.

Michael_Addition_Mechanism cluster_catalyst Bifunctional Catalyst cluster_substrates Substrates cluster_cycle Catalytic Cycle cluster_product Product Catalyst Chiral Thiourea/Squaramide Activation Activation via H-Bonding and Deprotonation Catalyst->Activation Michael_Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Michael_Acceptor->Activation Michael_Donor Michael Donor (1,3-Dicarbonyl) Michael_Donor->Activation C_C_Formation Stereoselective C-C Bond Formation Activation->C_C_Formation Activated Complex Product_Release Product Release & Catalyst Regeneration C_C_Formation->Product_Release Product_Release->Catalyst Regeneration Product Chiral Michael Adduct Product_Release->Product

Caption: Mechanism of Bifunctional Catalysis in Michael Addition.

Aldol_Reaction_Mechanism cluster_catalyst Organocatalyst cluster_substrates Substrates cluster_cycle Catalytic Cycle cluster_product Product Catalyst Chiral Pyrrolidine Enamine_Formation Enamine Formation Catalyst->Enamine_Formation Aldehyde_Activation Aldehyde Activation (via H-Bonding) Catalyst->Aldehyde_Activation Ketone Ketone/Aldehyde Donor Ketone->Enamine_Formation Aldehyde Aldehyde Acceptor Aldehyde->Aldehyde_Activation C_C_Bond_Formation Stereoselective C-C Bond Formation Enamine_Formation->C_C_Bond_Formation Aldehyde_Activation->C_C_Bond_Formation Hydrolysis Hydrolysis C_C_Bond_Formation->Hydrolysis Hydrolysis->Catalyst Regeneration Product Chiral Aldol Adduct Hydrolysis->Product Experimental_Workflow Start Start: Reactants & Catalyst Reaction Reaction Setup: - Solvent - Temperature Control - Stirring Start->Reaction Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction->Monitoring Workup Work-up: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification: (Flash Column Chromatography) Workup->Purification Analysis Analysis: - Yield Calculation - Stereoselectivity (chiral HPLC, NMR) Purification->Analysis End Final Product Analysis->End

References

The Therapeutic Potential of (S)-1-Boc-3-aminopyrrolidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-1-Boc-3-aminopyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile chiral building block for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a chiral center and a modifiable secondary amine, provide a robust framework for the design of potent and selective modulators of various biological targets. This technical guide delves into the synthesis, biological activity, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology, metabolic disorders, and neurology.

Therapeutic Applications and Biological Activity

Derivatives of this compound have demonstrated significant therapeutic potential across multiple disease areas. The pyrrolidine (B122466) ring system is a common motif in a wide range of biologically active molecules and approved drugs. The specific stereochemistry of the (S)-enantiomer is often crucial for optimal target engagement and efficacy.

Oncology: Targeting Kinase Signaling Pathways

In the field of oncology, this compound derivatives have been explored as inhibitors of key kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the dual Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K) pathways.

EGFR Inhibition: The EGFR signaling pathway plays a central role in regulating cell growth and differentiation, and its dysregulation is a hallmark of many cancers.[1][2] Several studies have reported on pyrrolidine-containing compounds as potent EGFR inhibitors.

Quantitative Data for Pyrrolidine-Based EGFR Inhibitors

Compound IDTargetIC50 (nM)Cell LineReference
Compound 5b EGFRwt30.1-ResearchGate
EGFRT790M12.8-ResearchGate
Compound 12 EGFRwt14.5-ResearchGate
EGFRT790M35.4-ResearchGate
Compound IIB-5 EGFRL858R/T790M/C797S18.81Ba/F3PubMed
ZINC49691377 --H1975 (10.02 µM), PC-9 (20.48 µM)MDPI

Abl and PI3K Dual Inhibition: The Abl and PI3K signaling pathways are critical for the growth and survival of various cancer cells, particularly in chronic myeloid leukemia (CML). A series of compounds bearing the (S)-3-aminopyrrolidine scaffold were identified as dual inhibitors of Abl and PI3K, demonstrating promising cytotoxicity against the K562 CML cell line.[3] While specific IC50 values were not reported, the study highlighted the potential of this scaffold for developing dual-target inhibitors.[3]

Metabolic Disorders: DPP-4 Inhibition for Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes. Several this compound derivatives have been investigated as DPP-4 inhibitors.

Quantitative Data for Pyrrolidine-Based DPP-4 Inhibitors

Compound IDTargetIC50 (µM)Reference
2-benzylpyrrolidine derivative (Compound 2) DPP-40.3 ± 0.03OAText
Compound 108a (m-benzyl substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidine) DPP-40.0013ResearchGate
Neurology: Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have therapeutic potential for treating cognitive disorders and other neurological conditions. The pyrrolidine moiety is a key structural feature in some reported H3 receptor antagonists.

Quantitative Data for Pyrrolidine-Based Histamine H3 Receptor Antagonists

Compound IDTargetKi (nM)Reference
Immepip analogue (pyrrolidine replacement) H3 Receptor-PubMed

Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binding & Dimerization DPP4_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_bloodstream Bloodstream cluster_pancreas Pancreas (β-cells) Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Insulin Insulin Secretion GLP1_GIP->Insulin Stimulates Inactive_GLP1_GIP Inactive GLP-1 & GIP DPP4->Inactive_GLP1_GIP Inactivates DPP4_Inhibitor This compound Derivative DPP4_Inhibitor->DPP4 Inhibits H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft H3R Histamine H3 Receptor Histamine_Release Histamine Release H3R->Histamine_Release Inhibits (Autoreceptor) Other_NT_Release Other Neurotransmitter Release (e.g., ACh, DA) H3R->Other_NT_Release Inhibits (Heteroreceptor) Histamine Histamine Histamine->H3R Activates H3R_Antagonist This compound Derivative H3R_Antagonist->H3R Blocks Abl_PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K BCR_Abl BCR-Abl BCR_Abl->PI3K STAT5 STAT5 BCR_Abl->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT5->Proliferation Dual_Inhibitor (S)-3-aminopyrrolidine Derivative Dual_Inhibitor->BCR_Abl Inhibits Dual_Inhibitor->PI3K Inhibits Synthesis_Workflow Start This compound Reaction Reaction with Electrophile (R-X) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Derivative Characterization->Final_Product

References

The Pivotal Role of (S)-1-Boc-3-aminopyrrolidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopyrrolidine has emerged as a cornerstone chiral building block in medicinal chemistry, prized for its versatile structure and stereochemical purity. This technical guide provides an in-depth review of its application in the synthesis of pharmacologically active compounds, detailing synthetic methodologies, quantitative biological data, and the strategic rationale behind its use in developing novel therapeutics. Its unique pyrrolidine (B122466) scaffold, combined with the strategic placement of a Boc-protected amine, offers chemists a reliable and adaptable starting point for creating complex molecules with precisely controlled three-dimensional architectures, which is critical for effective and selective interaction with biological targets.[1][2][3]

The significance of the pyrrolidine ring, a five-membered saturated heterocycle, cannot be overstated. It is a "privileged scaffold" frequently found in natural products and FDA-approved drugs.[4][5][6] Its non-planar, sp³-rich structure allows for a thorough exploration of pharmacophore space, a crucial aspect in designing drugs with improved ADME/Tox profiles.[4][7] The (S)-chirality at the 3-position is indispensable for creating enantiomerically pure drugs, as different enantiomers can have vastly different pharmacological and toxicological effects.[2][3] The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, enabling controlled, stepwise synthesis of complex drug candidates.[3][8]

Applications in Drug Discovery: Targeting Key Disease Pathways

This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders, inflammatory conditions, and metabolic diseases like type 2 diabetes.[1][2][9]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One of the most prominent applications of this scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs known as "gliptins".[9][10] DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for regulating insulin (B600854) secretion.[9][11] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.[11][12] The pyrrolidine moiety often serves as a core structural element that mimics the dipeptide substrates of DPP-4, enabling potent and selective inhibition.[4][10]

A study on novel DPP-4 inhibitors demonstrated that replacing a piperazine (B1678402) ring in a lead compound with a 2-benzylpyrrolidine (B112527) ring (derived from the aminopyrrolidine scaffold) resulted in a potent inhibitor.[11] This highlights the value of the pyrrolidine structure in optimizing binding to the enzyme's active site.

Table 1: In Vitro Inhibitory Activity of Pyrrolidine-Based DPP-4 Inhibitors

Compound IDScaffold ModificationBinding Affinity (ΔG, Kcal/mol)In Vitro IC50 (µM)
Lead Compound 2-benzyl-piperazine-0.019[11]
Compound 1 4-benzylpiperidine-8.91.6 ± 0.04[11]
Compound 2 2-benzylpyrrolidine-9.00.3 ± 0.03[11]
Compound 3 phenethyl-piperazine-8.91.2 ± 0.04[11]
Compound 4 4-amino-1-benzylpiperidine-8.94.0 ± 0.08[11]

The following diagram illustrates the simplified signaling pathway affected by DPP-4 inhibitors.

DPP4_Inhibition_Pathway cluster_drug_action Therapeutic Intervention cluster_incretin_effect Incretin Pathway cluster_physiological_response Physiological Response Drug (S)-Aminopyrrolidine -derived Inhibitor DPP4 DPP-4 Enzyme Drug->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) Pancreas Pancreas Incretins->Pancreas Stimulates Inactive Inactive Metabolites Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: DPP-4 Inhibition Pathway.

Kinase Inhibitors

The aminopyrrolidine scaffold has also been explored for the discovery of dual Abl and PI3K kinase inhibitors.[13] Kinases are critical signaling proteins, and their dysregulation is a hallmark of cancer. A study identified a series of compounds with the (S)-3-aminopyrrolidine scaffold that demonstrated moderate inhibition against both Abl and PI3K kinases and promising cytotoxicity against the K562 chronic myeloid leukemia (CML) cell line.[13] This suggests that the scaffold can be used to develop multi-targeted agents, a strategy that can be more effective and overcome drug resistance.[13]

Other Therapeutic Areas

The versatility of this compound extends to other areas, including:

  • Histamine H3 Receptor Antagonists: Used in the preparation of antagonists for potential treatment of various neurological conditions.[3][14]

  • Quinolone Antibacterials: The core aminopyrrolidine structure is used to synthesize potent antibacterial agents.[15]

  • EGFR Tyrosine Kinase Inhibitors: The scaffold can be used to prepare pyrido[3,4-d]pyrimidine (B3350098) derivatives that act as potent inhibitors of the epidermal growth factor receptor (EGFR).[16]

Key Experimental Methodologies

The utility of this compound is underpinned by robust and well-established synthetic protocols. Key transformations often involve the free amine exposed after Boc-deprotection or reactions on the pyrrolidine ring itself.

General Workflow for Synthesis of Bioactive Molecules

The synthesis of drug candidates using this compound typically follows a structured workflow, as depicted below. This involves coupling the aminopyrrolidine with another molecular fragment, followed by deprotection and potential further functionalization to arrive at the final active pharmaceutical ingredient (API).

Synthetic_Workflow Start This compound (Chiral Building Block) Coupling Step 1: Coupling Reaction (e.g., N-Arylation, Amide Bond Formation) Start->Coupling Reagent Reagent Fragment (R-X) (e.g., Aryl Halide, Acid Chloride) Reagent->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Step 2: Boc Deprotection (e.g., TFA, HCl) Intermediate->Deprotection CoreScaffold Functionalized Pyrrolidine Core Deprotection->CoreScaffold Modification Optional Step 3: Further Functionalization CoreScaffold->Modification API Final Active Pharmaceutical Ingredient (API) CoreScaffold->API Modification->API

Caption: General Synthetic Workflow.

Protocol: Copper-Catalyzed N-Arylation

N-arylated pyrrolidines are common motifs in pharmaceuticals. The copper-catalyzed Ullmann or Goldberg reaction is a standard method for their synthesis.[17]

Reaction: Amide (e.g., deprotected aminopyrrolidine derivative) + Aryl Iodide -> N-Aryl Amide

Detailed Protocol:

  • Setup: Under an Argon atmosphere, add the amide (10 mmol), K₃PO₄ (10 mmol), (S)-N-Methylpyrrolidine-2-carboxylate ligand (1 mmol), and CuI (0.5 mmol) to a flask containing DMSO (10 mL).[17]

  • Reagent Addition: Add the aryl iodide (12 mmol) to the mixture at room temperature.[17]

  • Reaction: Stir the mixture at 110 °C for 5 hours.[17]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through Celite.[17]

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by silica (B1680970) gel chromatography.[17]

Table 2: Yields for Copper-Catalyzed N-Arylation of 2-Pyrrolidinone with Various Aryl Iodides

EntryAryl IodideProductYield (%)
1IodobenzeneN-Phenyl-2-pyrrolidinone92[17]
24-IodotolueneN-(4-Tolyl)-2-pyrrolidinone95[17]
34-IodoanisoleN-(4-Methoxyphenyl)-2-pyrrolidinone90[17]
44-IodochlorobenzeneN-(4-Chlorophenyl)-2-pyrrolidinone86[17]
52-IodotolueneN-(2-Tolyl)-2-pyrrolidinone85[17]
61-IodonaphthaleneN-(Naphthalen-1-yl)-2-pyrrolidinone88[17]
Protocol: Flow Chemistry Synthesis of DPP-4 Inhibitors

Modern synthetic techniques like flow chemistry are being applied to accelerate drug discovery. A two-step protocol was used for the synthesis of diamine-modified xanthine-based DPP-4 inhibitors.[18]

Step 1: Nucleophilic Aromatic Substitution

  • Setup: A Vapourtec R4 flow chemistry system is used with two 2 mL stainless steel coils.

  • Reaction: A 250 µL solution of 8-bromoxanthine (B49285) in N-methyl-2-pyrrolidone (NMP) and a 250 µL solution of two equivalents of a Boc-protected diamine (like this compound) in NMP are injected.[18]

  • Conditions: The mixture is passed through the first coil heated to 150 °C with a residence time of 20 minutes.[18]

Step 2: Boc Deprotection

  • Reagent Addition: The output from the first step is mixed with 500 µL of 30% methanesulfonic acid in water.[18]

  • Conditions: This mixture is passed through the second coil heated to 90 °C.[18]

  • Purification: The product is subsequently directed into an LC-MS system for purification. The total synthesis and purification time per compound is approximately 50 minutes.[18]

This integrated synthesis and testing approach allows for rapid generation of structure-activity relationship (SAR) data.[18]

SAR_Logic cluster_0 Core Scaffold Design cluster_1 Structural Modification (R-Group Variation) cluster_2 Biological Evaluation cluster_3 SAR Conclusion Core (S)-Aminopyrrolidine Scaffold Mod1 R = Benzyl Core->Mod1 Introduce R-Group Mod2 R = Phenethyl Core->Mod2 Introduce R-Group Mod3 R = Substituted Aryl Core->Mod3 Introduce R-Group Activity1 IC50 = 0.3 µM Mod1->Activity1 Leads to Activity2 IC50 = 1.2 µM Mod2->Activity2 Leads to Activity3 IC50 = ??? Mod3->Activity3 Leads to Conclusion Inference: Small, less flexible substituents at position R improve potency Activity1->Conclusion Data informs Activity2->Conclusion Data informs Activity3->Conclusion Data informs

Caption: Structure-Activity Relationship (SAR) Logic.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of the medicinal chemist. Its inherent chirality, structural rigidity, and synthetic tractability make it an ideal starting point for the development of novel therapeutics across a spectrum of diseases. Its successful application in high-profile drug classes, such as DPP-4 inhibitors, validates its status as a privileged scaffold. As drug discovery continues to demand molecules with greater complexity, selectivity, and optimized physicochemical properties, the strategic use of well-designed building blocks like this compound will remain critical to innovation and the successful development of next-generation medicines.

References

Spectroscopic Data and Experimental Protocols for (S)-1-Boc-3-aminopyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Boc-3-aminopyrrolidine, a key chiral building block in pharmaceutical and medicinal chemistry. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound in their synthetic endeavors.

Core Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.65-3.45m3HCH, CH₂ (pyrrolidine ring)
3.45-3.33m1HCH₂ (pyrrolidine ring)
3.20-3.00m1HCH₂ (pyrrolidine ring)
2.12-2.02m1HCH₂ (pyrrolidine ring)
1.80-1.65m1HCH₂ (pyrrolidine ring)
1.46s9HC(CH₃)₃ (Boc group)

Note: The ¹H NMR data is consistent with the structure of this compound and its enantiomer.

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
~154C=O (Boc carbamate)
~79C(CH₃)₃ (Boc quaternary carbon)
~50-55CH (pyrrolidine C3)
~45-50CH₂ (pyrrolidine C2 or C5)
~40-45CH₂ (pyrrolidine C2 or C5)
~30-35CH₂ (pyrrolidine C4)
28.7C(CH₃)₃ (Boc methyls)
Infrared (IR) Spectroscopy

The following table lists the expected characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (primary amine)
2975-2850StrongC-H stretch (alkyl)
~1680StrongC=O stretch (Boc carbamate)
~1400MediumC-N stretch (amine)
~1160StrongC-O stretch (carbamate)
Mass Spectrometry (MS)
m/zIon
187.1492[M+H]⁺
186.1368[M]⁺ (Exact Mass)

Fragmentation Pattern:

The mass spectrum of Boc-protected amines is often characterized by the loss of the Boc group. Common fragmentation pathways under electrospray ionization (ESI) include the loss of isobutylene (B52900) (C₄H₈) and subsequent loss of carbon dioxide (CO₂).[1] Under electron impact (EI) ionization, characteristic fragments include the tert-butyl cation (C₄H₉⁺, m/z 57) and fragments corresponding to the loss of the entire Boc group.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • The tube is capped and carefully inverted several times to ensure a homogeneous solution.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • A standard one-pulse sequence is used.

    • The spectral width is set to approximately 16 ppm, centered around 5 ppm.

    • A sufficient number of scans (typically 16-64) are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence is employed.

    • The spectral width is set to approximately 220 ppm.

    • A significantly larger number of scans is required compared to ¹H NMR to obtain a good quality spectrum.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied to the resulting spectrum.

  • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • A small amount of liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • The plates are gently pressed together to form a thin, uniform film.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the empty sample compartment is first recorded.

  • The prepared sample is placed in the spectrometer's sample holder.

  • The sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL.

  • For ESI, the solution may be further diluted and acidified with a small amount of formic acid to promote protonation.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

  • ESI-MS:

    • The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • The instrument is operated in positive ion mode to detect protonated molecules [M+H]⁺.

    • The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).

  • High-Resolution Mass Spectrometry (HRMS):

    • Performed on a high-resolution instrument (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental composition.

Data Analysis:

  • The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

  • The measured m/z values are compared to the theoretical values for the expected ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound: This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (ESI or EI) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Integration, Coupling Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Weight, Fragmentation Pattern Acq_MS->Analysis_MS Conclusion Structural Confirmation Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

Caption: General workflow for spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Histamine H3 Receptor Antagonists Using (S)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist utilizing (S)-1-Boc-3-aminopyrrolidine as a key chiral building block. The protocols outlined below are based on established synthetic methodologies and are intended to guide researchers in the development of novel H3R antagonists for potential therapeutic applications in neurological and cognitive disorders.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1][2] Antagonists of the H3 receptor have shown therapeutic promise for the treatment of a range of conditions, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[3] The pyrrolidine (B122466) scaffold is a common motif in many potent H3R antagonists, providing a key interaction with the receptor.[4][5] This document details the synthesis of a representative non-imidazole H3R antagonist, 4-(3-((S)-1-(3-chloropropyl)pyrrolidin-3-yl)oxy)benzonitrile, using this compound as the starting material.

Histamine H3 Receptor Signaling Pathway

Activation of the histamine H3 receptor, a Gi/o-protein coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway ultimately modulates neurotransmitter release. The diagram below illustrates the key components of the H3 receptor signaling pathway.

H3R_Signaling_Pathway H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H3R ATP ATP ATP->AC Neurotransmitter_Release Inhibition of Neurotransmitter Release cAMP->Neurotransmitter_Release

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow

The overall synthetic strategy involves a three-step process starting from this compound. The key steps are: 1) Conversion of the amino group to a hydroxyl group via a diazotization reaction, 2) Mitsunobu reaction to introduce the cyanophenoxy moiety, and 3) Deprotection of the Boc group followed by N-alkylation to yield the final product.

Synthesis_Workflow Start This compound Step1 Step 1: Diazotization (NaNO2, H2SO4, H2O) Start->Step1 Intermediate1 (S)-1-Boc-3-hydroxypyrrolidine Step1->Intermediate1 Step2 Step 2: Mitsunobu Reaction (4-Hydroxybenzonitrile, PPh3, DIAD) Intermediate1->Step2 Intermediate2 (S)-1-Boc-3-(4-cyanophenoxy)pyrrolidine Step2->Intermediate2 Step3 Step 3: Boc Deprotection (TFA or HCl in Dioxane) Intermediate2->Step3 Intermediate3 (S)-3-(4-cyanophenoxy)pyrrolidine Step3->Intermediate3 Step4 Step 4: N-Alkylation (1-bromo-3-chloropropane, K2CO3) Intermediate3->Step4 FinalProduct 4-(3-((S)-1-(3-chloropropyl)pyrrolidin-3-yl)oxy)benzonitrile (Target H3 Antagonist) Step4->FinalProduct

Caption: Synthetic Workflow for the Target H3 Antagonist.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1DiazotizationThis compound(S)-1-Boc-3-hydroxypyrrolidineNaNO₂, H₂SO₄, H₂O75-85
2Mitsunobu Reaction(S)-1-Boc-3-hydroxypyrrolidine(S)-1-Boc-3-(4-cyanophenoxy)pyrrolidine4-Hydroxybenzonitrile (B152051), PPh₃, DIAD60-70
3Boc Deprotection(S)-1-Boc-3-(4-cyanophenoxy)pyrrolidine(S)-3-(4-cyanophenoxy)pyrrolidineTFA or 4M HCl in Dioxane90-98
4N-Alkylation(S)-3-(4-cyanophenoxy)pyrrolidine4-(3-((S)-1-(3-chloropropyl)pyrrolidin-3-yl)oxy)benzonitrile1-bromo-3-chloropropane (B140262), K₂CO₃50-60

Table 2: Biological Activity of the Target Compound

CompoundTargetAssay TypeKi (nM)
4-(3-((S)-1-(3-chloropropyl)pyrrolidin-3-yl)oxy)benzonitrileHuman Histamine H3 ReceptorRadioligand Binding Assay15

Experimental Protocols

Step 1: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of water and 1 M sulfuric acid.

  • Reaction Execution: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium nitrite (B80452) (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of (S)-1-Boc-3-(4-cyanophenoxy)pyrrolidine

  • Reaction Setup: To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq), 4-hydroxybenzonitrile (1.2 eq), and triphenylphosphine (B44618) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF), add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Step 3: Synthesis of (S)-3-(4-cyanophenoxy)pyrrolidine (Boc Deprotection)

  • Reaction Setup: Dissolve (S)-1-Boc-3-(4-cyanophenoxy)pyrrolidine (1.0 eq) in a solution of 4 M hydrogen chloride in 1,4-dioxane.

  • Reaction Execution: Stir the solution at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can be used directly in the next step or neutralized with a suitable base and extracted with an organic solvent.

Step 4: Synthesis of 4-(3-((S)-1-(3-chloropropyl)pyrrolidin-3-yl)oxy)benzonitrile

  • Reaction Setup: To a solution of (S)-3-(4-cyanophenoxy)pyrrolidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and 1-bromo-3-chloropropane (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and stir overnight.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final product.

Conclusion

The protocols described in this document provide a reliable and adaptable synthetic route to a potent histamine H3 receptor antagonist using this compound. The presented workflow, data, and diagrams serve as a valuable resource for researchers engaged in the design and synthesis of novel H3R modulators for the potential treatment of various central nervous system disorders.

References

Application Notes and Protocols for (S)-1-Boc-3-aminopyrrolidine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-aminopyrrolidine is a versatile chiral building block utilized in medicinal chemistry and peptide synthesis to introduce conformational constraints and enhance the biological activity of peptides. Its unique pyrrolidine (B122466) scaffold can be incorporated into peptide backbones to mimic turns or introduce bends, potentially increasing receptor affinity and improving metabolic stability.[1][2] This bifunctional molecule, with a Boc-protected secondary amine within the ring and a free primary amine, allows for its use as a unique amino acid mimetic or as a linker for peptide cyclization.

These application notes provide detailed protocols for the incorporation of this compound into solid-phase peptide synthesis (SPPS) workflows using both Boc and Fmoc strategies.

Data Presentation

Table 1: Common Coupling Reagents for SPPS
Coupling ReagentFull NameActivatorNotes
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBt/DIPEAEfficient and widely used for standard couplings.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHOAt/DIPEAHighly efficient, especially for sterically hindered amino acids.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHOBt/DIPEAGood for hindered couplings and reduces risk of racemization.
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleHOBtCost-effective; the urea (B33335) byproduct is soluble in DMF.
Table 2: Deprotection Conditions in SPPS
Protecting GroupReagentConcentrationTimeNotes
Fmoc Piperidine (B6355638) in DMF20-50%5-20 minStandard condition for Fmoc-SPPS.
Boc Trifluoroacetic acid (TFA) in DCM25-50%15-30 minStandard condition for Boc-SPPS.[3]
Boc (on-resin) 4M HCl in Dioxane4 M2 x 30 minAlternative to TFA for Boc deprotection on solid support.
Side Chain (tBu, Trt, Pbf) TFA "cleavage cocktail"~95%1-3 hoursUsed for final cleavage from the resin and side-chain deprotection.

Experimental Protocols

Protocol 1: Incorporation of this compound using Fmoc-SPPS

This protocol outlines the incorporation of this compound as a C-terminal modifying agent where the peptide is elongated from its primary amine.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • This compound

  • Coupling agents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a suitable coupling agent (e.g., 4 eq. Fmoc-amino acid, 3.9 eq. HBTU, 6 eq. DIPEA in DMF) for 2 hours. Monitor the coupling using a Kaiser test.

  • Peptide Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Coupling of this compound:

    • After the final Fmoc deprotection of the N-terminal amino acid, wash the resin extensively with DMF.

    • Prepare a solution of the C-terminal carboxylic acid of the peptide on resin.

    • In a separate vial, pre-activate the carboxylic acid on the resin-bound peptide using a coupling agent like HATU (3.9 eq) and DIPEA (6 eq) in DMF for 10-15 minutes.

    • Add this compound (4 eq) to the activated peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction completion using a suitable test for primary amines (e.g., Chloranil test).

  • Final Boc Deprotection (Optional): If the Boc group on the pyrrolidine needs to be removed for further modification, treat the resin with 30-50% TFA in DCM for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Incorporation of (S)-3-amino-pyrrolidine-1-carboxylic acid tert-butyl ester using Boc-SPPS

This protocol outlines the incorporation of the aminopyrrolidine moiety as an amino acid mimetic within the peptide chain. For this, the primary amine of this compound would first need to be protected with an Fmoc group, and the Boc group removed to allow coupling to the peptide chain. This protocol assumes the availability of Fmoc-(S)-3-amino-pyrrolidine-1-carboxylic acid.

Materials:

  • Boc-protected amino acids

  • Merrifield or PAM resin

  • Fmoc-(S)-3-amino-pyrrolidine-1-carboxylic acid

  • Coupling agents (e.g., DIC/HOBt)

  • DIPEA

  • DMF

  • DCM

  • 50% TFA in DCM

  • 10% DIPEA in DMF (Neutralization solution)

  • HF or TFMSA for final cleavage

Procedure:

  • Resin Preparation: Swell the resin in DMF. Attach the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.

  • Boc Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 20-30 minutes.

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF. Wash thoroughly with DMF and DCM.

  • Peptide Elongation: Couple the subsequent Boc-protected amino acids using a suitable coupling method (e.g., DIC/HOBt).

  • Incorporation of the Aminopyrrolidine Moiety:

    • Following Boc deprotection and neutralization, couple Fmoc-(S)-3-amino-pyrrolidine-1-carboxylic acid using standard coupling conditions.

    • After coupling, remove the Fmoc group using 20% piperidine in DMF.

    • Proceed with coupling the next Boc-protected amino acid to the newly liberated secondary amine of the pyrrolidine ring.

  • Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove all protecting groups using a strong acid such as HF or TFMSA.

  • Purification and Characterization: Purify the peptide by RP-HPLC and characterize by mass spectrometry.

Visualization of Experimental Workflow

SPPS_Workflow_Fmoc cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation (Fmoc-SPPS) cluster_modification Incorporation of this compound cluster_cleavage_purification Cleavage and Purification Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each residue Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Activate_Peptide Activate C-terminus (HATU/DIPEA) Final_Deprotection->Activate_Peptide Couple_Amine Couple This compound Activate_Peptide->Couple_Amine Cleavage Cleavage from Resin (TFA Cocktail) Couple_Amine->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization Logical_Relationships cluster_strategy SPPS Strategy cluster_steps Core SPPS Steps cluster_reagents Reagent Choice Fmoc_Strategy Fmoc/tBu Strategy Deprotection Nα-Deprotection Fmoc_Strategy->Deprotection Base_Labile Base Labile (e.g., Piperidine) Fmoc_Strategy->Base_Labile Acid_Labile Acid Labile (e.g., TFA) Fmoc_Strategy->Acid_Labile Side-chain Boc_Strategy Boc/Bzl Strategy Boc_Strategy->Deprotection Boc_Strategy->Acid_Labile Strong_Acid Strong Acid Labile (e.g., HF) Boc_Strategy->Strong_Acid Side-chain & Cleavage Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Cycle Cleavage Cleavage & Side-Chain Deprotection Coupling->Cleavage Base_Labile->Deprotection Acid_Labile->Deprotection Acid_Labile->Cleavage Strong_Acid->Cleavage Coupling_Reagents Coupling Reagents (e.g., HATU, HBTU) Coupling_Reagents->Coupling

References

Asymmetric Synthesis of Novel Bioactive Compounds Utilizing (S)-1-Boc-3-aminopyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopyrrolidine , a versatile chiral building block, plays a pivotal role in medicinal chemistry and drug discovery for the asymmetric synthesis of novel bioactive compounds. Its inherent chirality and orthogonally protected amino groups make it an ideal scaffold for creating complex molecular architectures with specific stereochemistry, a critical factor for therapeutic efficacy and safety. This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors and other bioactive molecules derived from this valuable starting material.

Application Note 1: Synthesis of Dual Abl/PI3K Kinase Inhibitors

The dysregulation of protein kinases such as Abl and PI3K is a hallmark of various cancers. The development of dual inhibitors targeting both kinases represents a promising strategy to overcome drug resistance and improve therapeutic outcomes. The (S)-3-aminopyrrolidine scaffold has been successfully employed in the discovery of potent dual Abl/PI3K inhibitors.

Biological Activity

A series of compounds incorporating the (S)-3-aminopyrrolidine moiety has demonstrated significant cytotoxic activity against the K562 chronic myelogenous leukemia cell line. Furthermore, these compounds exhibit inhibitory activity against both Abl and PI3K kinases.

Compound IDK562 Cytotoxicity IC50 (µM)[1]Abl Kinase Inhibition (%) @ 10 µM[1]PI3K Kinase Inhibition (%) @ 10 µM[1]
5a 1.8335.445.2
5d 1.5440.150.7
5k 0.7842.355.8
Signaling Pathway

Abl_PI3K_Pathway Abl Abl Kinase Proliferation Cell Proliferation & Survival Abl->Proliferation PI3K PI3K PI3K->Proliferation Inhibitor Novel Pyrrolidine-based Dual Inhibitor Inhibitor->Abl inhibition Inhibitor->PI3K inhibition

Caption: Inhibition of Abl and PI3K signaling pathways by a novel dual inhibitor.

Experimental Protocols

General Workflow for Synthesis of 2,4-Disubstituted Pyrimidine-based Kinase Inhibitors

experimental_workflow start This compound step1 Boc Deprotection start->step1 step2 Nucleophilic Aromatic Substitution with 2-chloro-4-arylpyrimidine step1->step2 product Final Kinase Inhibitor step2->product

Caption: General workflow for the synthesis of target kinase inhibitors.

Protocol 1: Synthesis of (S)-N-(1-(2-(4-chlorophenyl)-5-methyl-1H-pyrrol-1-yl)ethyl)pyrrolidin-3-amine (Exemplary Dual Abl/PI3K Inhibitor)

This protocol is adapted from the general synthetic scheme for related compounds and provides a representative procedure.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting crude (S)-pyrrolidin-3-amine salt is typically used in the next step without further purification.

Step 2: Synthesis of the Pyrimidine (B1678525) Scaffold (Illustrative)

Note: The specific pyrimidine scaffold required for the target compound is synthesized separately. The following is a general procedure for a related intermediate.

  • To a solution of a substituted aniline (B41778) (1.0 eq) in an appropriate solvent, add 2,4-dichloropyrimidine (B19661) (1.1 eq) and a base such as diisopropylethylamine (DIPEA).

  • Heat the reaction mixture at reflux and monitor by TLC.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-anilino-4-chloropyrimidine intermediate.

Step 3: Nucleophilic Aromatic Substitution

  • To a solution of the crude (S)-pyrrolidin-3-amine salt (1.2 eq) and a suitable base (e.g., potassium carbonate or DIPEA, 3.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add the 2-anilino-4-chloropyrimidine intermediate (1.0 eq).

  • Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the final compound.

Application Note 2: Reductive Amination for the Synthesis of Novel Bioactive Amines

Reductive amination is a powerful and versatile method for the formation of C-N bonds. Utilizing this compound in reductive amination with various aldehydes and ketones allows for the synthesis of a diverse library of chiral secondary and tertiary amines, which can be further elaborated into potential drug candidates.

Logical Relationship of Reductive Amination

reductive_amination amine This compound imine Imine/Iminium Ion Intermediate amine->imine carbonyl Aldehyde or Ketone (R1-CO-R2) carbonyl->imine product N-Substituted Pyrrolidine (B122466) imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product reduction

Caption: Logical flow of the reductive amination process.

Protocol 2: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), add a catalytic amount of acetic acid (optional, particularly for ketones).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-alkylated or N-arylated pyrrolidine derivative.

These protocols and application notes provide a framework for researchers to utilize this compound in the asymmetric synthesis of novel compounds with potential therapeutic applications. The versatility of this chiral building block, combined with robust synthetic methodologies, opens avenues for the discovery of new and effective drug candidates.

References

The Role of (S)-1-Boc-3-aminopyrrolidine in Stereoselective Synthesis: A Chiral Building Block Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Abstract

(S)-1-Boc-3-aminopyrrolidine is a valuable and widely utilized molecule in the field of stereoselective synthesis. While often referred to in broader contexts as a "chiral auxiliary," a detailed review of its application reveals its primary and most impactful role is that of a chiral building block . This means it is incorporated as a permanent stereogenic unit within the final target molecule, rather than being a temporary addition that is later removed. This application note clarifies this distinction and provides an overview of its use in the synthesis of complex molecules, particularly in the realm of pharmaceutical development.

Introduction: Chiral Auxiliary vs. Chiral Building Block

In asymmetric synthesis, achieving a specific stereoisomer of a target molecule is crucial, as different enantiomers or diastereomers can have vastly different biological activities. Two common strategies to achieve this are the use of chiral auxiliaries and chiral building blocks.

A chiral auxiliary is a chiral compound that is temporarily attached to a prochiral substrate. It directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product. The auxiliary itself is typically recovered and can be reused.

A chiral building block , on the other hand, is an enantiomerically pure compound that is incorporated as a permanent part of the final molecular structure. This compound is a prime example of such a building block. Its inherent chirality is used to construct a specific stereocenter in the target molecule.

The following diagram illustrates the conceptual difference between these two approaches.

G cluster_0 Chiral Auxiliary Workflow cluster_1 Chiral Building Block Workflow Prochiral_Substrate Prochiral Substrate Intermediate_1 Chiral Intermediate Prochiral_Substrate->Intermediate_1 + Auxiliary Chiral_Auxiliary Chiral Auxiliary (this compound - Hypothetical) Chiral_Auxiliary->Intermediate_1 Product_1 Enantiomerically Enriched Product Intermediate_1->Product_1 Stereoselective Reaction Recovered_Auxiliary Recovered Auxiliary Intermediate_1->Recovered_Auxiliary Cleavage Reagent_A Reagent A Product_2 Final Chiral Molecule Reagent_A->Product_2 Synthesis Chiral_Building_Block Chiral Building Block (this compound) Chiral_Building_Block->Product_2

Caption: Conceptual workflow comparing a chiral auxiliary (left) with a chiral building block (right).

Applications of this compound as a Chiral Building Block

This compound is a versatile intermediate in the synthesis of a wide array of complex molecules, particularly those with pharmaceutical applications. The pyrrolidine (B122466) ring and the stereodefined amine group are common motifs in biologically active compounds.

Synthesis of Pharmaceutical Intermediates

This compound is a key component in the synthesis of advanced pharmaceutical compounds. Its structure, featuring the protective tert-butyloxycarbonyl (Boc) group, allows for controlled introduction of the chiral pyrrolidine ring system. The Boc group can be removed under acidic conditions, revealing a secondary amine that can be further functionalized. The primary amine at the 3-position is available for a variety of coupling reactions, such as amide bond formation.

While specific quantitative data for its use as a removable auxiliary is not prevalent in the literature, its use as a building block is widely documented. For instance, it is used in the preparation of histamine (B1213489) H3 receptor antagonists and analogs of proline amides.

Experimental Protocol: Representative Synthesis of a Chiral Amide using this compound as a Building Block

This protocol is a general representation of how this compound is used as a chiral building block in an amide coupling reaction.

Objective: To synthesize a chiral N-(pyrrolidin-3-yl)benzamide derivative.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (B128534) (Et3N)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

Step 1: Amide Coupling

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amide.

  • Purify the crude product by silica gel column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected amide from Step 1 in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the final chiral amide product.

G start Start: This compound step1 Amide Coupling (Benzoyl Chloride, Et3N, DCM) start->step1 intermediate Intermediate: Boc-protected amide step1->intermediate step2 Boc Deprotection (TFA, DCM) intermediate->step2 end Final Product: Chiral Amide step2->end

Caption: Workflow for the synthesis of a chiral amide using this compound.

Conclusion

The available scientific literature and chemical supplier information strongly indicate that this compound's primary role in stereoselective synthesis is as a chiral building block. Its incorporation into the final structure of target molecules, particularly in the pharmaceutical industry, is a testament to its utility and reliability in creating specific stereoisomers. Researchers and drug development professionals should view this compound as a valuable source of chirality for permanent installation in a molecule rather than as a temporary, removable auxiliary. Future research may explore its use in novel catalytic systems or as a recoverable auxiliary, but its current established application is as a fundamental chiral building block.

Application Notes and Protocols for Chemoenzymatic Synthesis of Chiral Amines using (S)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of chiral amines, with a specific focus on the application of (S)-1-Boc-3-aminopyrrolidine as a key building block. The methodologies outlined leverage the high selectivity and efficiency of enzymes, offering a green and effective alternative to traditional chemical synthesis.

Introduction

Chiral amines are crucial components in a vast array of pharmaceuticals and fine chemicals. Their stereochemistry often dictates their biological activity, making enantiomerically pure synthesis a critical aspect of drug development. Chemoenzymatic approaches, which combine the versatility of chemical synthesis with the high selectivity of biocatalysis, have emerged as powerful tools for producing chiral amines with high enantiomeric excess (ee).[1][2][3] this compound is a valuable chiral building block, and its synthesis can be efficiently achieved through chemoenzymatic methods, such as the use of transaminases (ATAs).[4]

Chemoenzymatic Synthesis of this compound

A prominent chemoenzymatic strategy for synthesizing this compound involves the asymmetric transamination of a prochiral ketone, N-Boc-3-pyrrolidinone, using an (S)-selective amine transaminase (ATA).[4] This biocatalytic step ensures the desired stereochemistry at the C3 position of the pyrrolidine (B122466) ring.

Experimental Workflow

The overall process can be visualized as a two-step sequence starting from readily available precursors.

Chemoenzymatic_Synthesis_Workflow cluster_1 Step 2: Biocatalytic Asymmetric Transamination Pyrrolidine Pyrrolidine N_Boc_3_pyrrolidinone N-Boc-3-pyrrolidinone Pyrrolidine->N_Boc_3_pyrrolidinone N_Boc_3_pyrrolidinone_enz N-Boc-3-pyrrolidinone N_Boc_3_pyrrolidinone->N_Boc_3_pyrrolidinone_enz Intermediate S_1_Boc_3_aminopyrrolidine This compound N_Boc_3_pyrrolidinone_enz->S_1_Boc_3_aminopyrrolidine Amine_Donor Amine Donor (e.g., Isopropylamine) ATA Amine Transaminase (ATA) ((S)-selective) Amine_Donor->ATA PLP PLP (Cofactor) PLP->ATA

Chemoenzymatic synthesis of this compound.
Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the biocatalytic transamination step.

ParameterValueReference
SubstrateN-Boc-3-pyrrolidinone[4]
Enzyme(S)-selective Amine Transaminase (ATA)[4]
Amine DonorIsopropylamine (B41738) (IPA)[4]
CofactorPyridoxal-5'-phosphate (PLP)[4]
pH8.0[4]
Temperature30-37 °C[5]
ConversionUp to 90%[4]
Enantiomeric Excess (ee)>99%[4]

Experimental Protocols

Protocol 1: One-Pot Photoenzymatic Synthesis of N-Boc-3-aminopyrrolidine

This protocol combines a photochemical oxyfunctionalization with a biocatalytic transamination in a single pot.[4]

Materials:

  • Pyrrolidine

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Acetone

  • Hydrogen Peroxide (H₂O₂)

  • HEPES buffer (50 mM, pH 8.0)

  • (S)-selective Amine Transaminase (ATA)

  • Isopropylamine (IPA)

  • Pyridoxal-5'-phosphate (PLP)

  • Deionized water

Procedure:

  • Photochemical Oxyfunctionalization and N-protection:

    • In a quartz reactor, dissolve pyrrolidine (1.42 mmol, 400 mM) in a suitable solvent.

    • Add an appropriate photosensitizer.

    • Irradiate the mixture with a suitable light source while bubbling with oxygen to form 3-pyrrolidinone.

    • Following the photooxidation, add Di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture to protect the nitrogen, yielding crude N-Boc-3-pyrrolidinone.

  • Biocatalytic Transamination:

    • Dilute the crude N-Boc-3-pyrrolidinone intermediate 6-fold with 50 mM HEPES buffer (pH 8.0).[4]

    • To the diluted mixture, add the (S)-selective amine transaminase (ATA) to a final concentration of 5-10 mg/mL.

    • Add isopropylamine (IPA) to a final concentration of 1 M as the amine donor.[4]

    • Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM as the cofactor.[4]

    • Incubate the reaction mixture at 30-37 °C with gentle agitation.

    • Monitor the reaction progress by HPLC or GC until maximum conversion is achieved.

  • Work-up and Purification:

    • Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain enantiomerically pure this compound.

Protocol 2: Asymmetric Transamination of 1-Boc-3-piperidone using Immobilized ω-Transaminases

This protocol describes the synthesis of chiral 3-amino-1-Boc-piperidine, a related N-heterocyclic amine, using immobilized transaminases, which can be adapted for the synthesis of this compound.[5]

Materials:

  • 1-Boc-3-piperidone (or N-Boc-3-pyrrolidinone)

  • Immobilized ω-Transaminase (e.g., ATA-025-IMB)

  • Triethanolamine (B1662121) buffer (100 mM, pH 7.5)

  • Isopropylamine (IPA)

  • Pyridoxal-5'-phosphate (PLP)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Reaction Setup:

    • To 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM), add 200 mg of the immobilized ω-transaminase.[5]

    • Stir the mixture at 35 °C and 550 rpm for 5 minutes.[5]

    • Prepare a solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v) and preheat it.[5]

    • Add the preheated substrate solution to the enzyme mixture.

  • Reaction and Monitoring:

    • Stir the reaction mixture at 50 °C and 550 rpm.[5]

    • Monitor the reaction progress by HPLC and TLC analysis.[5]

  • Work-up and Enzyme Recovery:

    • Upon complete conversion, filter the enzyme under vacuum. The immobilized enzyme can be washed and reused.[5]

    • Work up the reaction mixture as described in Protocol 1 to isolate the final product.

Logical Relationships in Biocatalytic Transamination

The success of the enzymatic transamination is dependent on the interplay of several key components.

Logical_Relationship cluster_reactants Reactants & Enzyme cluster_cofactor Cofactor cluster_products Products Ketone Prochiral Ketone (N-Boc-3-pyrrolidinone) Chiral_Amine Chiral Amine (this compound) Ketone->Chiral_Amine is converted to Amine_Donor Amine Donor (e.g., IPA) Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Amine_Donor->Ketone_Byproduct is converted to ATA Amine Transaminase (ATA) ATA->Ketone catalyzes PLP Pyridoxal-5'-phosphate (PLP) PLP->ATA is required by

Key components in biocatalytic transamination.

Conclusion

The chemoenzymatic synthesis of this compound and related chiral amines offers a highly efficient and stereoselective route to these valuable building blocks. The use of amine transaminases, particularly in immobilized forms, allows for sustainable and scalable production processes. The detailed protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols: N-Boc Deprotection of (S)-1-Boc-3-aminopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1] For the synthesis of chiral pyrrolidine-based compounds, the efficient and clean deprotection of intermediates like (S)-1-Boc-3-aminopyrrolidine and its derivatives is a critical step.

These application notes provide a comprehensive overview of common and alternative methods for the N-Boc deprotection of this compound derivatives. Detailed experimental protocols, quantitative data for method comparison, and decision-making tools are presented to assist researchers in selecting the optimal deprotection strategy for their specific needs.

Method Comparison

The choice of a deprotection method is critical and depends on the substrate's sensitivity to acid, the presence of other protecting groups, and the desired scale of the reaction. The following table summarizes quantitative data for various N-Boc deprotection methods.

MethodReagents/ConditionsSolventTimeYieldKey Considerations
Standard Acidic
Trifluoroacetic Acid (TFA)20-50% TFADichloromethane (DCM)30 min - 4 hours>95%Fast and effective, but TFA is corrosive and can lead to side reactions with sensitive functional groups.[1][2]
Hydrochloric Acid (HCl)4M HCl1,4-Dioxane (B91453)1 - 4 hours>95%Generally clean and high-yielding; the product is often isolated as the hydrochloride salt.[1][3][4]
Alternative Acidic
Oxalyl Chloride/Methanol(COCl)₂ (3 equiv.), MeOHMethanol1 - 4 hoursUp to 90%Mild conditions, suitable for substrates with sensitive functional groups.[5]
Thermal (Neutral)
High-Temperature WaterRefluxing H₂OWater10 min - 2 hours>90%"Green" alternative, avoiding strong acids and organic solvents.[6][7][8]
Continuous Flow150-240 °CMethanol or TFEMinutesHighOffers precise temperature control and potential for selective deprotection.[9][10][11]
Lewis Acid
Trimethylsilyl Iodide (TMSI)TMSIChloroform or DCM12 - 24 hoursVariableMild, non-hydrolytic method useful for sensitive substrates, especially zwitterionic compounds.[12]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.

Materials:

  • This compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in anhydrous DCM (0.1-0.5 M).

  • Stir the solution at room temperature.

  • Slowly add TFA (typically 20-50% v/v in DCM).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 30 minutes to a few hours.[1]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This is a robust and common method that often yields the hydrochloride salt of the amine directly.

Materials:

  • This compound derivative

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

  • To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base.

Protocol 3: Thermal N-Boc Deprotection in Water

This method is an environmentally friendly alternative to acidic deprotection.

Materials:

  • This compound derivative

  • Deionized water

  • Dichloromethane (DCM) for extraction

Procedure:

  • Suspend the this compound derivative (1 mmol) in deionized water (1 mL).

  • Heat the mixture to reflux (90-100 °C) and stir vigorously.

  • Monitor the reaction by TLC. The transformation is often complete within 12 minutes to 2 hours.[7]

  • After completion, cool the reaction to room temperature.

  • Add DCM (5 mL) to the mixture and stir.

  • Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.

Visualizations

Signaling Pathway of Acid-Catalyzed N-Boc Deprotection

G cluster_0 Acid-Catalyzed N-Boc Deprotection Boc_Amine N-Boc Protected (S)-3-aminopyrrolidine derivative Protonated Protonated Intermediate Boc_Amine->Protonated + H+ Fragmentation Fragmentation Protonated->Fragmentation Products Free Amine + CO2 + t-Butyl Cation Fragmentation->Products Isobutylene Isobutylene Products->Isobutylene - H+

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

General Experimental Workflow for N-Boc Deprotection

G Start Start: This compound derivative Reaction Deprotection Reaction (e.g., Acidic, Thermal) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Neutralization, Extraction) Monitoring->Workup Complete Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product Final Product: Deprotected (S)-3-aminopyrrolidine derivative Purification->Product

Caption: A typical experimental workflow for N-Boc deprotection.

Decision Tree for Selecting an N-Boc Deprotection Method

G Start Start: Choose a Deprotection Method Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Green_Chemistry Are 'green' conditions preferred? Acid_Sensitive->Green_Chemistry Yes TFA_HCl Use standard acidic conditions (TFA or HCl) Acid_Sensitive->TFA_HCl No Thermal_Water Consider Thermal Deprotection (e.g., in Water) Green_Chemistry->Thermal_Water Yes Mild_Acid Use milder acidic conditions (e.g., Oxalyl Chloride/MeOH) Green_Chemistry->Mild_Acid No Lewis_Acid Consider Lewis Acid (e.g., TMSI for zwitterions) Mild_Acid->Lewis_Acid

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-Boc-3-aminopyrrolidine is a critical chiral building block in the pharmaceutical industry, widely utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its pyrrolidine (B122466) scaffold is a key structural motif in many biologically active compounds. The stereochemistry at the C3 position is often crucial for the pharmacological activity and selectivity of the final drug molecule. Consequently, the development of efficient, scalable, and enantioselective synthetic routes to this compound is of significant importance for pharmaceutical production.

These application notes provide detailed protocols for two distinct and industrially viable methods for the large-scale synthesis of this compound, starting from readily available chiral precursors: trans-4-hydroxy-L-proline and L-aspartic acid. The protocols include step-by-step experimental procedures, quantitative data, and characterization details to guide researchers, scientists, and drug development professionals in the production of this key intermediate.

Synthesis Route 1: From trans-4-hydroxy-L-proline

This synthetic route leverages the chirality of trans-4-hydroxy-L-proline and proceeds through a four-step sequence involving decarboxylation, N-Boc protection and sulfonylation, azide (B81097) substitution with inversion of stereochemistry, and subsequent reduction to the desired amine. This method is advantageous due to its high overall yield and excellent enantiomeric purity.[2]

Overall Reaction Scheme

A trans-4-hydroxy-L-proline B (R)-3-hydroxypyrrolidine hydrochloride A->B 1. Decarboxylation 2. HCl C (R)-1-Boc-3-(methylsulfonyloxy) pyrrolidine B->C (Boc)2O, MsCl, Et3N D (S)-1-Boc-3-azidopyrrolidine C->D NaN3 (SN2 inversion) E This compound D->E Reduction (e.g., H2, Pd/C)

Caption: Synthesis of this compound from trans-4-hydroxy-L-proline.

Quantitative Data Summary
StepProductStarting MaterialYield (%)Purity (ee%)
1(R)-3-hydroxypyrrolidine hydrochloridetrans-4-hydroxy-L-proline80.0>99
2(R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine(R)-3-hydroxypyrrolidine hydrochloride--
3(S)-1-Boc-3-azidopyrrolidine(R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine--
4(S)-3-aminopyrrolidine dihydrochloride (B599025)*(S)-1-Boc-3-azidopyrrolidine>60 (overall)>99

Note: The final product in the cited patent is the dihydrochloride salt. The protocol below is adapted for the isolation of the Boc-protected amine.

Experimental Protocol

Step 1: Synthesis of (R)-3-hydroxypyrrolidine hydrochloride

  • To a reaction vessel, add trans-4-hydroxy-L-proline (100.0 g, 0.75 mol), cyclohexanol (B46403) (500.0 mL), and 2-cyclohexen-1-one (B156087) (10.0 mL, 0.11 mol).

  • Heat the mixture to 154°C and maintain this temperature for 5 hours.

  • Cool the reaction mixture to room temperature and add toluene (B28343) (500 mL).

  • Cool the mixture to 0°C in an ice-water bath.

  • Bubble dry hydrogen chloride gas through the solution until the pH is between 2 and 3.

  • Stir the mixture at 5°C for 1 hour.

  • Filter the resulting solid and recrystallize from isopropanol (B130326) (300 mL) to obtain (R)-3-hydroxypyrrolidine hydrochloride as a light pink crystalline solid.

  • Yield: 75.0 g (80.0%).

Step 2: Synthesis of (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine

  • In a reaction vessel, dissolve (R)-3-hydroxypyrrolidine hydrochloride (12.4 g, 0.10 mol) in dichloromethane (B109758) (200 mL).

  • Cool the solution to 0°C and add triethylamine (B128534) (18.0 mL, 0.13 mol).

  • Stir the mixture until homogeneous, then add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) dropwise.

  • After the addition of (Boc)₂O is complete, add methanesulfonyl chloride (MsCl) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of (S)-1-Boc-3-azidopyrrolidine

  • Dissolve the crude (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine in a suitable solvent such as DMF.

  • Add sodium azide (NaN₃) to the solution.

  • Heat the reaction mixture to promote the SN2 reaction with inversion of configuration (e.g., 60-80°C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude (S)-1-Boc-3-azidopyrrolidine.

Step 4: Synthesis of this compound

  • Dissolve the crude (S)-1-Boc-3-azidopyrrolidine in a suitable solvent such as methanol (B129727) or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the azide is fully reduced.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis Route 2: From L-aspartic acid

This synthetic pathway utilizes L-aspartic acid as the chiral starting material. The key steps involve the formation of N-formyl-L-aspartic anhydride (B1165640), followed by a series of transformations including acylation, esterification, reduction, and cyclization to form a benzyl-protected aminopyrrolidine intermediate. The final step is a debenzylation to yield the target product. The overall yield for this route is reported to be 62.8%.[3]

Overall Reaction Scheme

A L-aspartic acid B N-formyl-L-aspartic anhydride A->B Formic acid, Acetic anhydride C (S)-1-benzyl-3-aminopyrrolidine B->C 1. Acylation 2. Esterification 3. Reduction & Cyclization D (S)-3-aminopyrrolidine C->D Debenzylation (e.g., H2, Pd/C) E This compound D->E (Boc)2O

Caption: Synthesis of this compound from L-aspartic acid.

Quantitative Data Summary
StepProductStarting MaterialYield (%)
1-3(S)-1-benzylpyrrolidin-3-amineL-aspartic acid71.6
4-5This compound(S)-1-benzylpyrrolidin-3-amine- (Overall yield 62.8%)
Experimental Protocol

Step 1: Synthesis of N-formyl-L-aspartic anhydride

  • React L-aspartic acid with a mixture of formic acid and acetic anhydride to form N-formyl-L-aspartic anhydride.

Step 2-3: Synthesis of (S)-1-benzylpyrrolidin-3-amine

  • The N-formyl-L-aspartic anhydride is subjected to a series of reactions:

    • Acylation: Reaction with a suitable acylating agent.

    • Esterification: Conversion of the carboxylic acid groups to esters.

    • Reduction and Ring Closing: A reduction step, for example using potassium borohydride (B1222165) (KBH₄) and sulfuric acid (H₂SO₄), followed by cyclization to form the pyrrolidine ring.

  • The optimal conditions for the reduction and cyclization to achieve a high yield (71.6%) are reported as a molar ratio of n(KBH₄):n(H₂SO₄):n(intermediate) = 3:1.5:1, with the reaction carried out at 50-60°C for 6 hours.[3]

Step 4: Debenzylation to (S)-3-aminopyrrolidine

  • Dissolve (S)-1-benzylpyrrolidin-3-amine in a suitable solvent like methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere until the debenzylation is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain crude (S)-3-aminopyrrolidine.

Step 5: Boc Protection to this compound

  • Dissolve the crude (S)-3-aminopyrrolidine in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine.

  • Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physical and Chemical Properties
PropertyValue
CAS Number 147081-44-5
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 216-217 °C
Density 1.067 g/mL at 25 °C
Refractive Index n20/D 1.4720
Optical Rotation [α]20/D −2°, c = 1 in chloroform
Spectroscopic Data
  • ¹H NMR (CDCl₃, 600 MHz): δ 3.33-3.49 (m, 3H), 3.27-3.32 (m, 1H), 2.95-3.03 (m, 1H), 1.98-2.08 (m, 1H), 1.63-1.70 (m, 1H), 1.41 (s, 9H). (Note: Data is for the (R)-enantiomer, the spectrum for the (S)-enantiomer is expected to be identical).[4]

  • ¹³C NMR (CDCl₃): Expected peaks around δ 154.7 (C=O), 79.1 (C(CH₃)₃), 51.0, 49.9, 44.2, 33.8, 28.4 (C(CH₃)₃).

  • Mass Spectrometry (ESI): m/z 187.14 [M+H]⁺, 131.1 [M-55]⁺.[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow from synthesis to purification and analysis of this compound.

cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis A Starting Material (e.g., trans-4-hydroxy-L-proline) B Multi-step Chemical Transformation A->B C Crude Product B->C D Column Chromatography C->D E Solvent Evaporation D->E F Pure Product E->F G QC Testing (NMR, MS, HPLC) F->G H Final Product Release G->H

References

Application Notes and Protocols: (S)-1-Boc-3-aminopyrrolidine in the Synthesis of DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV), a serine protease, is a well-established therapeutic target for the management of type 2 diabetes mellitus. Inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby prolonging their insulinotropic effects in a glucose-dependent manner. The pyrrolidine (B122466) scaffold is a key pharmacophore in many potent and selective DPP-IV inhibitors. (S)-1-Boc-3-aminopyrrolidine is a versatile chiral building block frequently utilized in the synthesis of these inhibitors due to its ability to introduce a crucial chiral amine for interaction with the active site of the DPP-IV enzyme.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of DPP-IV inhibitors, including a detailed synthetic protocol, quantitative data on inhibitor potency, and visualizations of the relevant biological pathway and experimental workflow.

DPP-IV Signaling Pathway

DPP-IV inhibitors exert their therapeutic effect by modulating the incretin pathway. The following diagram illustrates the mechanism of action of DPP-IV inhibitors.

DPP_IV_Pathway Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates GLP-1 & GIP (Active Incretins) GLP-1 & GIP (Active Incretins) Intestinal L-cells->GLP-1 & GIP (Active Incretins) release Pancreatic β-cells Pancreatic β-cells GLP-1 & GIP (Active Incretins)->Pancreatic β-cells stimulate Pancreatic α-cells Pancreatic α-cells GLP-1 & GIP (Active Incretins)->Pancreatic α-cells inhibit DPP-IV Enzyme DPP-IV Enzyme GLP-1 & GIP (Active Incretins)->DPP-IV Enzyme degraded by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increase Glucose Uptake by Tissues Glucose Uptake by Tissues Insulin Secretion->Glucose Uptake by Tissues promotes Blood Glucose Levels Blood Glucose Levels Glucose Uptake by Tissues->Blood Glucose Levels lowers Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decrease Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces Hepatic Glucose Production->Blood Glucose Levels reduces Inactive Metabolites Inactive Metabolites DPP-IV Enzyme->Inactive Metabolites DPP-IV Inhibitor DPP-IV Inhibitor DPP-IV Inhibitor->DPP-IV Enzyme inhibits

Caption: DPP-IV inhibitor mechanism of action.

General Synthetic Workflow

The synthesis of DPP-IV inhibitors using this compound typically involves a multi-step process, beginning with the acylation of the pyrrolidine nitrogen, followed by coupling with a suitable side chain and subsequent deprotection.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Side Chain Coupling cluster_2 Final Product Formation A This compound C N-acylated Intermediate A->C Acylation B Acylating Agent (e.g., Chloroacetyl chloride) B->C E Boc-protected DPP-IV Inhibitor C->E Nucleophilic Substitution D Side Chain Moiety (e.g., Adamantyl amine) D->E F Final DPP-IV Inhibitor E->F Boc Deprotection G Purification F->G Chromatography

Caption: General workflow for DPP-IV inhibitor synthesis.

Experimental Protocols

Representative Synthesis of a Pyrrolidine-Based DPP-IV Inhibitor

This protocol describes a general procedure for the synthesis of a DPP-IV inhibitor using this compound as the starting material. This is a representative example, and specific reaction conditions may need to be optimized for different target molecules.

Step 1: N-Acylation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758), THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (B128534) (1.2 eq) or diisopropylethylamine (1.2 eq).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of the acylating agent, for example, chloroacetyl chloride (1.1 eq), in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated intermediate. Purify the product by column chromatography on silica (B1680970) gel if necessary.

Step 2: Coupling with the Side Chain Moiety

  • Reaction Setup: Dissolve the N-acylated intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add the desired side chain amine (e.g., 3-amino-1-adamantanol) (1.1 eq) and a base such as potassium carbonate (2.0 eq) or sodium iodide (catalytic amount).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to obtain the Boc-protected DPP-IV inhibitor.

Step 3: Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected DPP-IV inhibitor (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.

  • Addition of Acid: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid in dioxane (e.g., 4M solution).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material.

  • Isolation of Final Product: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The final product can be isolated as a salt (e.g., TFA or HCl salt) or neutralized with a base and purified further by crystallization or chromatography to yield the free base of the final DPP-IV inhibitor.

Quantitative Data: Potency of Pyrrolidine-Based DPP-IV Inhibitors

The inhibitory potency of DPP-IV inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of DPP-IV inhibitors that incorporate a pyrrolidine scaffold.

Compound IDStructure/DescriptionDPP-IV IC50 (nM)Reference
Sitagliptin A well-known DPP-IV inhibitor with a β-amino acid core.18 - 28[1][2]
Vildagliptin A cyanopyrrolidine-based inhibitor.~100[3]
Saxagliptin A cyanopyrrolidine derivative with an adamantane (B196018) moiety.50[4]
Compound 2 A 2-benzylpyrrolidine (B112527) derivative.300[5]
Compound 23 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine3730[3]
Compound 53 Heteroaromatic substituted α-amino pyrrole-2-carbonitrile (B156044) analog4[3]
Compound 55 β-amino pyrrole-2-carbonitrile analog10[3]
Compound 108a m-benzyl substituted 3-amino-2-cyanopyrrolidine analog1.3[1]

Note: The IC50 values can vary depending on the assay conditions. The structures of compounds 2, 23, 53, 55, and 108a can be found in the cited literature.

Conclusion

This compound is a critical chiral synthon for the development of potent and selective DPP-IV inhibitors. Its stereochemistry and functional group handles allow for the straightforward introduction of key pharmacophoric elements necessary for effective binding to the DPP-IV enzyme. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel DPP-IV inhibitors for the treatment of type 2 diabetes. The modular nature of the synthesis allows for the exploration of a wide range of structural diversity, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

References

Troubleshooting & Optimization

Common side reactions and byproducts in (S)-1-Boc-3-aminopyrrolidine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-1-Boc-3-aminopyrrolidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Acylation Reactions

Question: I am trying to perform a mono-acylation on the primary amine of this compound, but I am observing a significant amount of a di-acylated byproduct. How can I improve the selectivity for mono-acylation?

Answer:

The formation of a di-acylated byproduct, where both the primary amine and the Boc-protected nitrogen are acylated, is a common challenge. This typically occurs under harsh reaction conditions that can lead to the partial cleavage of the Boc group followed by acylation, or direct acylation of the Boc-protected nitrogen.

Troubleshooting Guide: Di-acylation

Possible Causes:

  • Harsh Reagents: Use of highly reactive acylating agents (e.g., acid chlorides) in combination with strong bases can promote di-acylation.

  • High Temperatures: Elevated reaction temperatures can lead to the decomposition of the Boc group.

  • Prolonged Reaction Times: Extended reaction times can increase the likelihood of side reactions.

  • Stoichiometry: Using a large excess of the acylating agent can drive the reaction towards di-acylation.

Solutions:

  • Choice of Acylating Agent: Employ milder activating agents for the carboxylic acid, such as HATU, HBTU, or EDC, in the presence of an activating agent like HOBt. These reagents promote amide bond formation under gentler conditions.

  • Control of Stoichiometry: Use a controlled amount of the acylating agent (typically 1.0 to 1.2 equivalents).

  • Reaction Conditions:

    • Maintain a low reaction temperature (0 °C to room temperature).

    • Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Slow Addition: Add the acylating agent dropwise to the solution of this compound to maintain a low concentration of the acylating agent throughout the reaction.

  • Use of a Boron Complex: Pre-treatment of the diamine with a boron reagent like 9-BBN can selectively deactivate one nitrogen atom, promoting mono-acylation.[1]

Experimental Protocol: Selective Mono-acylation using HATU

  • Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture and stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of this compound (1.0 eq.) in the same solvent.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the product using column chromatography on silica (B1680970) gel.

Data on Selectivity:

2. Reductive Amination

Question: I am performing a reductive amination with this compound and an aldehyde/ketone, and I am observing the formation of a tertiary amine (over-alkylation). How can I prevent this?

Answer:

Over-alkylation in reductive amination occurs when the initially formed secondary amine product reacts further with another molecule of the aldehyde/ketone, leading to the formation of a tertiary amine. This is a common side reaction, especially when using reactive aldehydes.

Troubleshooting Guide: Over-alkylation in Reductive Amination

Possible Causes:

  • High Reactivity of Carbonyl Compound: Aldehydes are generally more prone to causing over-alkylation than ketones.

  • Excess of Carbonyl Compound: Using a large excess of the aldehyde or ketone will drive the reaction towards the tertiary amine.

  • Reaction Conditions: The choice of reducing agent and pH can influence the relative rates of the desired reaction and the side reaction.

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (up to 1.5 equivalents) of the carbonyl compound.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB) is often the reagent of choice for reductive amination as it is mild and selective for the reduction of the intermediate iminium ion over the starting carbonyl compound.

  • One-Pot Tandem N-Boc Protection: A highly effective method to prevent over-alkylation is to perform the reductive amination in the presence of di-tert-butyl dicarbonate (B1257347) (Boc₂O). The newly formed secondary amine is immediately protected with a Boc group, preventing it from reacting further.[4]

Experimental Protocol: One-Pot Reductive Amination and N-Boc Protection

  • Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) and a base such as triethylamine (B128534) (Et₃N) (1.5 eq.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the N-Boc protected secondary amine product by column chromatography.

3. Peptide Coupling

Question: I am using this compound as a building block in solid-phase peptide synthesis (SPPS) and am concerned about epimerization at the stereocenter. What conditions should I use to minimize this risk?

Answer:

Epimerization, the change in configuration at a stereocenter, is a potential side reaction during peptide coupling, especially when activating the carboxylic acid of an amino acid. The α-proton of the activated amino acid can be abstracted by a base, leading to racemization. While the stereocenter on the pyrrolidine (B122466) ring of this compound itself is generally stable, the chiral center of the amino acid being coupled to it can be susceptible to epimerization.

Troubleshooting Guide: Epimerization in Peptide Coupling

Possible Causes:

  • Strong Base: The use of strong, non-hindered bases can promote epimerization.

  • Prolonged Activation: Long pre-activation times of the carboxylic acid can increase the risk of racemization.

  • High Temperatures: Elevated temperatures can accelerate the rate of epimerization.

  • Coupling Reagents: Some coupling reagents are more prone to causing epimerization than others.

Solutions:

  • Choice of Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Coupling Reagents: Utilize coupling reagents known to suppress racemization, such as those based on HOBt or its aza-derivatives (e.g., HATU, HCTU). DEPBT is particularly effective for coupling easily epimerized amino acids.[5]

  • Minimize Activation Time: Add the amine component to the activated carboxylic acid as soon as possible.

  • Low Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0 °C).

Experimental Workflow for Peptide Coupling

cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Carboxylic_Acid->Activated_Ester Coupling_Reagent, Base Coupling_Reagent Coupling Reagent (e.g., HATU) Base Base (DIPEA) Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Nucleophilic Attack Aminopyrrolidine This compound Aminopyrrolidine->Peptide_Bond

Caption: Workflow for amide bond formation using a coupling reagent.

Summary of Potential Side Products and Byproducts

Reaction TypeMain ProductPotential Side Product/ByproductStructure of Side Product/Byproduct
Acylation Mono-acylated this compoundDi-acylated pyrrolidineR-CO-N(Boc)-pyrrolidine-NH-CO-R'
Reductive Amination Secondary amineTertiary amine (Over-alkylation)(S)-1-Boc-3-N,N-dialkylaminopyrrolidine
Boc Protection (S)-1-Boc-3-amino-N'-Boc-pyrrolidineN/A - This is a potential over-reaction product(S)-1-Boc-3-(N,N-di-Boc-amino)pyrrolidine
Peptide Coupling DipeptideEpimerized dipeptideDiastereomer of the desired product

Logical Diagram for Troubleshooting Side Reactions

Start Side Reaction Observed Reaction_Type Identify Reaction Type Start->Reaction_Type Acylation Acylation Reaction_Type->Acylation Acylation Reductive_Amination Reductive Amination Reaction_Type->Reductive_Amination Reductive Amination Peptide_Coupling Peptide Coupling Reaction_Type->Peptide_Coupling Peptide Coupling Diacylation Di-acylation Product Acylation->Diacylation Over_alkylation Over-alkylation Product Reductive_Amination->Over_alkylation Epimerization Epimerized Product Peptide_Coupling->Epimerization Solution_Acylation Use Milder Coupling Agent Control Stoichiometry Lower Temperature Diacylation->Solution_Acylation Solution_Reductive_Amination Use STAB Control Stoichiometry One-Pot Boc Protection Over_alkylation->Solution_Reductive_Amination Solution_Peptide_Coupling Use Racemization-Suppressing Reagent Hindered Base Lower Temperature Epimerization->Solution_Peptide_Coupling

Caption: Troubleshooting flowchart for common side reactions.

References

Technical Support Center: (S)-1-Boc-3-aminopyrrolidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with (S)-1-Boc-3-aminopyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the coupling of this compound?

A1: The most frequent challenges include low reaction yields, the formation of side products, and difficulties in product purification. These issues often stem from the steric hindrance posed by the Boc protecting group and the pyrrolidine (B122466) ring, incomplete activation of the carboxylic acid, or suboptimal reaction conditions.

Q2: Which coupling reagents are recommended for this amine?

A2: A variety of coupling reagents can be effective. Carbodiimides like EDC, often used with additives such as HOBt, are a cost-effective option.[1] For more challenging couplings, uronium/aminium salt-based reagents like HATU and HBTU are highly recommended due to their higher reactivity and ability to suppress racemization, particularly for sterically hindered amino acids.[1][2][3]

Q3: How can I minimize the formation of side products?

A3: A common side product is the di-acylated pyrrolidine, where both the primary amine and the Boc-protected nitrogen react. To minimize this, it is crucial to use the correct stoichiometry of reagents and maintain controlled reaction temperatures. Another potential side product is the formation of N-acylurea when using carbodiimides, which can be mitigated by the addition of HOBt and keeping reaction temperatures low.[3]

Q4: What is the optimal order of reagent addition for a HATU-mediated coupling?

A4: To avoid potential side reactions where HATU can react with the amine, it is best to pre-activate the carboxylic acid. The recommended procedure is to dissolve the carboxylic acid, HATU, and a non-nucleophilic base like DIPEA in an aprotic solvent (e.g., DMF) and stir for a few minutes before adding the this compound.

Q5: My reaction appears to be complete by TLC, but the isolated yield is low. What could be the reason?

A5: Low isolated yields despite complete conversion can be due to several factors during the workup. The amide product may have some water solubility, leading to loss during aqueous extraction phases. Additionally, the product might be difficult to separate from unreacted starting materials or byproducts during column chromatography due to similar polarities. Careful optimization of the extraction and chromatography conditions is essential.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Use a more powerful coupling reagent like HATU or HBTU. - Ensure all reagents are anhydrous, as moisture can quench the activated species.
Steric hindrance from the Boc group or the carboxylic acid coupling partner.- Increase the reaction time and/or temperature (monitor for side reactions). - Use a 1.1 to 1.5-fold excess of the carboxylic acid and coupling reagents.
Incorrect pH of the reaction mixture.- Add a non-nucleophilic base, such as DIPEA or triethylamine, to neutralize any acid salts and facilitate the coupling.
Formation of Multiple Products Di-acylation of the pyrrolidine.- Use a controlled amount of the carboxylic acid (1.0-1.2 equivalents). - Add the carboxylic acid slowly to the reaction mixture containing the amine.
Racemization of the chiral center.- Use coupling reagents known to suppress racemization, such as HATU or EDC in combination with HOBt or Oxyma Pure.[3] - Keep the reaction temperature low.
Formation of N-acylurea (with carbodiimide (B86325) reagents).- Add HOBt or HOAt as an additive to the reaction. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[3]
Difficulty in Product Purification Product is water-soluble.- During workup, saturate the aqueous phase with NaCl to decrease the solubility of the product. - Perform multiple extractions with an organic solvent.
Byproducts have similar polarity to the product.- If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. For more soluble byproducts from reagents like EDC, careful optimization of the mobile phase for column chromatography is necessary.[3]
Unreacted starting materials co-elute with the product.- Use a slight excess of one reagent to ensure the complete consumption of the other, which can simplify purification.

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes typical conditions and expected outcomes for different coupling reagents based on general peptide coupling literature. Actual results may vary depending on the specific carboxylic acid used.

Coupling Reagent Typical Equivalents (Acid:Amine:Reagent:Base) Typical Solvent Typical Reaction Time Expected Yield Key Advantages
EDC/HOBt 1.1 : 1.0 : 1.2 : 2.0DMF, DCM12-24 hoursGood (70-90%)[1]Cost-effective, water-soluble byproducts are easily removed.[1]
HBTU 1.1 : 1.0 : 1.1 : 2.0DMF2-6 hoursHigh (>90%)[1]Good balance of reactivity and cost, reliable for standard couplings.[1]
HATU 1.1 : 1.0 : 1.1 : 2.0DMF1-4 hoursHigh (>90%)[1]High reactivity, low racemization rates, effective for sterically hindered substrates.[1][2]
PyBOP 1.1 : 1.0 : 1.1 : 2.0DMF, DCM2-8 hoursHigh (>90%)Good for hindered couplings, avoids the formation of guanidinium (B1211019) byproducts.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Amide Coupling using EDC/HOBt
  • Dissolve the carboxylic acid (1.1 equivalents), this compound (1.0 equivalent), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Troubleshooting Workflow for this compound Coupling Reactions

TroubleshootingWorkflow start Start Coupling Reaction check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete workup Workup & Purification complete->workup increase_time_temp Increase Time/Temp troubleshoot_incomplete->increase_time_temp stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) troubleshoot_incomplete->stronger_reagent check_reagents Check Reagent Quality (Anhydrous) troubleshoot_incomplete->check_reagents increase_time_temp->check_completion stronger_reagent->check_completion check_reagents->check_completion check_yield Check Isolated Yield workup->check_yield low_yield Low Yield check_yield->low_yield No good_yield Good Yield check_yield->good_yield Yes troubleshoot_yield Troubleshoot Low Yield low_yield->troubleshoot_yield end_product Final Product good_yield->end_product optimize_workup Optimize Workup (e.g., Brine Wash) troubleshoot_yield->optimize_workup optimize_purification Optimize Purification (Chromatography) troubleshoot_yield->optimize_purification optimize_workup->workup optimize_purification->workup

Caption: A flowchart for troubleshooting common issues in coupling reactions.

Signaling Pathway of Amide Bond Formation via HATU Activation

AmideFormation cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster OAt-Active Ester CarboxylicAcid->ActivatedEster HATU HATU HATU->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster AmideProduct Amide Product ActivatedEster->AmideProduct Amine This compound Amine->AmideProduct Byproducts Byproducts

Caption: Mechanism of amide bond formation using HATU as a coupling reagent.

References

Preventing racemization of (S)-1-Boc-3-aminopyrrolidine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the racemization of (S)-1-Boc-3-aminopyrrolidine during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process where an enantiomerically pure compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (S and R forms), known as a racemate.[1] This is a significant problem in pharmaceutical synthesis because different enantiomers of a chiral molecule often exhibit vastly different pharmacological, pharmacokinetic, and toxicological properties.[2] Preserving the stereochemical integrity of this compound is crucial to ensure the safety and efficacy of the final drug product.

Q2: What are the primary chemical mechanisms that cause racemization in this molecule?

A2: Racemization of chiral amines typically occurs through the formation of a planar, achiral intermediate.[3][4] The most common mechanism involves the removal of the proton from the chiral carbon atom (the C-3 position in the pyrrolidine (B122466) ring) by a base. This creates a planar carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both the (S) and (R) enantiomers and thus, a racemic mixture.[1][5] Conditions that facilitate this process include elevated temperatures and the presence of strong bases.[2][6]

Q3: Which reaction steps are most susceptible to racemization?

A3: Racemization is most likely to occur during reactions involving the activation of the amino group or the carbon atom at the chiral center. Key steps to monitor include:

  • Acylation/Amide Bond Formation: When coupling the amine with an activated carboxylic acid (e.g., an acid chloride or using peptide coupling reagents), the basic conditions and elevated temperatures can promote racemization.

  • Alkylation: N-alkylation reactions, particularly if performed under harsh basic conditions, can pose a risk.

  • Deprotection/Protection Steps: While the Boc group is generally stable, its removal or the manipulation of other protecting groups under non-optimal acidic or basic conditions could potentially lead to racemization.

  • Extended Heating: Prolonged heating of the molecule, even in the absence of strong reagents, can sometimes provide enough energy to cause racemization.

Q4: How does the choice of base impact racemization during a coupling reaction?

A4: The choice of base is one of the most critical factors. The basicity (pKa) and steric hindrance of the base determine its propensity to cause racemization.[7]

  • Strong, non-hindered bases (e.g., triethylamine) are more likely to abstract the proton at the chiral center, leading to a higher rate of racemization.[7]

  • Sterically hindered, weaker bases are preferred as they are less able to access the chiral proton but are still capable of acting as a scavenger for the acid generated during the reaction. Bases like N,N-diisopropylethylamine (DIEA), N-methylmorpholine (NMM), and 2,4,6-collidine are generally better choices.[7][8]

Q5: What analytical methods are used to determine the enantiomeric excess (% ee) of my product?

A5: Several analytical techniques can be used to quantify the enantiomeric purity of your compound:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most common and reliable method for separating and quantifying enantiomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can create diastereomeric complexes that are distinguishable in the NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR), allowing for the calculation of enantiomeric excess.[9][10]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used for rapid analysis, often in high-throughput screening, by measuring the differential absorption of left and right-circularly polarized light.[11][12]

Troubleshooting Guide: Low Enantiomeric Excess

This section addresses the common problem of observing a lower-than-expected enantiomeric excess (% ee) in your product derived from this compound.

Problem: Final product shows significant racemization (low % ee).

Below is a workflow to diagnose and solve the issue.

G start Low Enantiomeric Excess Detected in Product check_sm 1. Verify % ee of This compound Starting Material start->check_sm sm_ok Purity >99% ee check_sm->sm_ok Yes sm_bad Purity <99% ee check_sm->sm_bad No check_reaction 2. Analyze Reaction Conditions sm_ok->check_reaction action_sm Source High-Purity Starting Material or Re-purify sm_bad->action_sm base Base Selection: Is it sterically hindered and weakly basic? check_reaction->base base_bad No: Using strong, non-hindered base (e.g., TEA) base->base_bad No temp Temperature Control: Was the reaction run at the lowest possible temp? base->temp Yes action_base Solution: Switch to DIEA, NMM, or 2,4,6-Collidine base_bad->action_base temp_bad No: Reaction run at elevated temperature (>25°C) temp->temp_bad No additives Coupling Additives: (For acylations) Were additives like HOBt or HOAt used? temp->additives Yes action_temp Solution: Run reaction at 0°C or below and monitor progress temp_bad->action_temp additives_bad No additives->additives_bad No check_workup 3. Review Workup & Purification Protocol additives->check_workup Yes action_additives Solution: Include HOBt or HOAt in the coupling reaction mixture additives_bad->action_additives workup_ok Were conditions mild? (e.g., no strong acid/base washes, avoided prolonged heating) check_workup->workup_ok Yes workup_bad No check_workup->workup_bad No action_workup Solution: Use mild aqueous washes (e.g., sat. NaHCO₃, brine). Purify at room temp or below. workup_bad->action_workup

Caption: Troubleshooting workflow for diagnosing the cause of racemization.

Data Presentation: Influence of Reaction Parameters

Quantitative data is summarized below to guide experimental design.

Table 1: Comparison of Common Bases for Amide Coupling Reactions

BaseAbbreviationpKa (Conjugate Acid)Steric HindranceTypical Racemization Risk
TriethylamineTEA~10.7LowHigh
N,N-DiisopropylethylamineDIEA, Hünig's base~10.7HighModerate to Low
N-MethylmorpholineNMM~7.4ModerateLow
2,4,6-CollidineTMP~7.4HighVery Low

Data compiled from sources indicating that increased steric hindrance and lower basicity reduce racemization rates.[7]

Table 2: Recommended Conditions for Minimizing Racemization During Acylation

ParameterRecommended ConditionRationale
Solvent Aprotic (e.g., DCM, THF, DMF)Prevents side reactions with protic solvents.
Temperature -10°C to 0°CReduces the rate of proton abstraction and racemization.
Base N-Methylmorpholine (NMM)Weakly basic and moderately hindered, minimizing risk.[7]
Coupling Reagent HATU, HBTU, or EDC/HOBtForms active esters that are less prone to racemization.[13]
Reaction Time Monitor by TLC/LC-MSAvoid unnecessarily long reaction times to minimize exposure to basic conditions.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling

This protocol describes the acylation of this compound with a generic carboxylic acid (R-COOH).

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and a coupling additive such as HOBt (1-hydroxybenzotriazole, 1.1 eq) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add the coupling reagent (e.g., EDC, 1.1 eq) and stir for 15-20 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.

  • Base Addition: Add N-methylmorpholine (NMM, 1.5 eq) dropwise to the reaction mixture. Ensure the temperature remains at or below 0°C.

  • Reaction: Allow the reaction to stir at 0°C, monitoring its progress by TLC or LC-MS. Once the starting material is consumed (typically 2-6 hours), proceed to workup.

  • Workup: Quench the reaction with water. Dilute with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation: Prepare a stock solution of the purified product at a concentration of approximately 1 mg/mL in an appropriate solvent (e.g., HPLC-grade isopropanol (B130326) or acetonitrile).

  • Racemic Standard: If possible, generate a racemic standard of the final product (e.g., by treating the enantiopure sample with a strong base like DBU for a short period) to confirm the peak elution order and resolution.

  • HPLC Conditions:

    • Column: Select a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance.

  • Analysis: Inject the sample of the (S)-enantiomer product and the racemic standard. Identify the peaks corresponding to the (S) and (R) enantiomers.

  • Calculation: Calculate the enantiomeric excess (% ee) using the peak areas from the chromatogram: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100

Visualizations

G cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S (S)-Amine (Chiral) Intermediate Planar, Achiral Intermediate (Carbanion) S->Intermediate - H+ R (R)-Amine (Chiral) R->Intermediate - H+ Base Base (B:) H_Base Protonated Base (BH+) Proton_In H+ Intermediate->S + H+ Intermediate->R + H+

Caption: General mechanism of base-catalyzed racemization via a planar intermediate.

References

Technical Support Center: Purification of (S)-1-Boc-3-aminopyrrolidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-1-Boc-3-aminopyrrolidine and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from incomplete reactions, side reactions, or degradation of starting materials. These may include:

  • Unreacted starting materials: Such as 3-aminopyrrolidine (B1265635) or di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

  • Di-Boc protected pyrrolidine: Formation of a di-Boc derivative is a potential side product.

  • Residual solvents and reagents: Solvents used in the reaction and workup, as well as any catalysts or bases, may be present.[1]

  • Enantiomeric impurities: The presence of the (R)-enantiomer if the starting material was not enantiomerically pure.

Q2: My Boc-protected aminopyrrolidine is an oil and difficult to handle. How can I solidify it?

A2: It is not uncommon for Boc-protected amines to be oils or low-melting solids.[2] To induce solidification, you can try the following:

  • Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble, such as hexane (B92381) or diethyl ether, can sometimes induce crystallization.

  • Seed crystals: If available, adding a small seed crystal of the solid product can initiate crystallization.

  • Solvent evaporation: Slowly evaporating the solvent from a concentrated solution can sometimes yield crystals.

  • Conversion to a salt: Reacting the amine with an acid (e.g., HCl) to form the corresponding salt, which is often a crystalline solid, can facilitate purification. The free base can be regenerated after purification.

Q3: I am observing significant peak tailing during column chromatography of my aminopyrrolidine derivative. What is the cause and how can I fix it?

A3: Peak tailing is a common issue when purifying amines on silica (B1680970) gel.[3][4] It is often caused by the interaction of the basic amine with acidic silanol (B1196071) groups on the silica surface. Here are some solutions:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (B128534) (TEA) at a concentration of 0.1-1% is commonly used to neutralize the acidic sites on the silica gel and improve peak shape.[5]

  • Alternative Stationary Phases:

    • Amine-functionalized silica: This stationary phase has aminopropyl groups bonded to the silica, which masks the acidic silanols and provides a more inert surface for basic compounds.[4]

    • Alumina (B75360) (basic or neutral): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

  • Reversed-Phase Chromatography: For polar aminopyrrolidine derivatives, reversed-phase chromatography on a C18 column can be effective. Using a mobile phase with a slightly basic pH will ensure the amine is in its neutral form, leading to better retention and peak shape.

Troubleshooting Guides

Problem: Low Yield After Flash Chromatography
Possible Cause Troubleshooting Step
Compound streaking on the column Add 0.1-1% triethylamine (TEA) or ammonia (B1221849) to the mobile phase to reduce interaction with the silica gel.
Compound is too polar for the eluent Increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system (e.g., from 100% dichloromethane (B109758) to 10% methanol (B129727) in dichloromethane) can be effective.
Product co-elutes with impurities Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test various solvent combinations to achieve better separation between your product and the impurities. Consider using a different stationary phase like alumina or a functionalized silica gel.
Product is not eluting from the column If the compound is highly polar, it may be irreversibly adsorbed onto the silica. In this case, consider using reversed-phase chromatography or an alternative purification method like crystallization or acid-base extraction.
Problem: Product Fails to Crystallize
Possible Cause Troubleshooting Step
Presence of impurities The presence of even small amounts of impurities can inhibit crystallization. Try to further purify the oil by flash chromatography before attempting recrystallization again.
Incorrect solvent system The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. For Boc-protected amines, common solvents to try include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
Supersaturation has not been reached After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
Compound is an oil at room temperature If the compound has a very low melting point, it may not crystallize at room temperature. Consider purification by chromatography. Alternatively, conversion to a solid salt derivative for purification may be an option.

Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel

This protocol is a general guideline for the purification of this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a mobile phase such as 95:5 dichloromethane:methanol.

    • If the product's Rf value is too low, gradually increase the proportion of methanol.

    • To mitigate streaking, add 0.5% triethylamine to the mobile phase. An ideal Rf value is typically between 0.2 and 0.4.

  • Column Preparation:

    • Choose an appropriate size silica gel column based on the amount of crude material.

    • Pack the column using the chosen mobile phase (containing triethylamine if necessary).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This is a general procedure that may need optimization for specific derivatives.

  • Solvent Selection:

    • Place a small amount of the impure product in a test tube.

    • Add a few drops of a potential solvent (e.g., ethyl acetate, isopropanol, or mixtures with hexanes).

    • Heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the impure product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Acid-Base Extraction

This technique is useful for separating the basic aminopyrrolidine from neutral or acidic impurities.

  • Dissolution:

    • Dissolve the crude mixture in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash:

    • Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl).

    • The basic this compound will be protonated and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Basification and Extraction:

    • Separate the aqueous layer and cool it in an ice bath.

    • Make the aqueous layer basic (pH > 10) by slowly adding a base such as 1 M NaOH or a saturated solution of sodium bicarbonate.

    • Extract the free amine back into an organic solvent (e.g., dichloromethane) several times.

  • Drying and Concentration:

    • Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

Data Presentation

Purification Technique Typical Purity Achieved Common Impurities Removed Notes
Flash Chromatography (Silica Gel with TEA) >95%Non-polar impurities, some polar side productsThe addition of TEA is crucial for good peak shape and recovery.
Reversed-Phase Flash Chromatography >98%Polar impurities, saltsEffective for highly polar derivatives that are difficult to purify on silica.
Recrystallization >99%Impurities with different solubility profilesPurity is highly dependent on the solvent system and the nature of the impurities.
Acid-Base Extraction VariableNeutral and acidic impuritiesPrimarily a work-up technique, but can significantly improve purity before a final chromatographic or crystallization step.

Visualizations

Purification_Workflow start Crude this compound analysis TLC/LCMS Analysis start->analysis acid_base Acid-Base Extraction start->acid_base Optional Pre-purification decision_oily Is the product an oil? analysis->decision_oily decision_purity Is purity >95%? decision_oily->decision_purity No (Solid) flash_chrom Flash Chromatography decision_oily->flash_chrom Yes recrystallization Recrystallization decision_purity->recrystallization No end_product Pure Product decision_purity->end_product Yes flash_chrom->end_product recrystallization->end_product acid_base->analysis

Caption: A general workflow for the purification of this compound.

Troubleshooting_Chromatography start Poor Separation / Peak Tailing in Chromatography check_tea Is TEA (0.1-1%) in the mobile phase? start->check_tea add_tea Add TEA to mobile phase check_tea->add_tea No optimize_solvent Optimize solvent polarity (TLC) check_tea->optimize_solvent Yes add_tea->optimize_solvent change_stationary_phase Consider alternative stationary phase (Alumina, Amine-Silica) optimize_solvent->change_stationary_phase If separation is still poor consider_rp Switch to Reversed-Phase Chromatography change_stationary_phase->consider_rp If still unsuccessful

Caption: Troubleshooting guide for chromatographic purification of aminopyrrolidines.

References

Technical Support Center: Managing DiBocAP Formation During Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the formation of di-tert-butyl imidodicarbonate (DiBocAP) during the tert-butoxycarbonyl (Boc) protection of primary amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is DiBocAP and how is it formed?

A1: DiBocAP is a common abbreviation for di-tert-butyl imidodicarbonate, a frequent byproduct in the Boc protection of primary amines. It is formed when a primary amine reacts with two equivalents of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), leading to a "double Boc'd" product. This over-protection is more likely to occur when using a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1]

Q2: Why is the formation of DiBocAP a problem?

A2: The formation of DiBocAP is undesirable as it reduces the yield of the desired mono-Boc protected amine. Its similar polarity to the desired product can also complicate purification, often requiring extensive chromatography to separate the two compounds. Furthermore, the presence of DiBocAP can interfere with subsequent reaction steps in a synthetic sequence.

Q3: What are the key factors that influence the formation of DiBocAP?

A3: Several factors can influence the formation of DiBocAP, including:

  • Stoichiometry: Using a large excess of (Boc)₂O increases the likelihood of double protection.

  • Base: The type and amount of base used can significantly impact the reaction outcome. Stronger, nucleophilic bases like DMAP can accelerate the formation of DiBocAP.[1]

  • Solvent: The polarity of the solvent can affect the reaction rate and selectivity.

  • Temperature: Higher temperatures can sometimes lead to increased side product formation.

  • Steric Hindrance: Less sterically hindered primary amines are more susceptible to double Boc protection.

Q4: How can I detect the presence of DiBocAP in my reaction mixture?

A4: The presence of DiBocAP can be detected using several analytical techniques:

  • Thin-Layer Chromatography (TLC): DiBocAP will typically have a different Rf value than the starting amine and the mono-Boc product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying the DiBocAP byproduct by its mass-to-charge ratio.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of DiBocAP and distinguish it from the desired product.

Q5: Are there alternative reagents to (Boc)₂O that can minimize DiBocAP formation?

A5: Yes, several alternative reagents can be used for Boc protection with a lower tendency for over-protection. These include 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) and N-Boc-benzotriazole. Stable Fmoc-, Boc-, and Alloc-benzotriazoles react with various amino acids to afford protected amino acids in very good yields, free of dipeptide and tripeptide impurities.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Significant formation of DiBocAP byproduct Excess (Boc)₂O used.Carefully control the stoichiometry of (Boc)₂O, typically using 1.05-1.2 equivalents relative to the primary amine.[5]
Use of a strong, nucleophilic base (e.g., DMAP).Consider using a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). Alternatively, for some substrates, the reaction can be performed without a base or with a milder base like sodium bicarbonate.[6]
Reaction temperature is too high.Perform the reaction at room temperature or 0 °C to improve selectivity.
Difficulty in separating mono-Boc product from DiBocAP Similar polarity of the two compounds.Optimize flash column chromatography conditions (e.g., use a shallow solvent gradient). Consider preparative HPLC for challenging separations.
Slow or incomplete reaction with minimal DiBocAP formation Insufficiently reactive amine.A catalytic amount of a milder base or a more activating solvent may be necessary. For poorly nucleophilic amines, a more reactive Boc-donating reagent might be required.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of a Primary Amine

This protocol is designed to minimize the formation of the di-tert-butyl imidodicarbonate byproduct.

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)[5]

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary amine in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the desired mono-Boc product from any DiBocAP byproduct.

Protocol 2: Analytical HPLC Method for Quantifying Mono- vs. Di-Boc Formation

This method can be used to determine the ratio of the desired N-Boc-protected amine to the di-tert-butyl imidodicarbonate byproduct.

Instrumentation:

  • HPLC system with a UV detector[3]

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[3]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)[3]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[3]

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point, followed by a wash and re-equilibration step. The optimal gradient may need to be adjusted based on the specific analytes.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: 210-220 nm (or a wavelength where the Boc-protected compounds have maximum absorbance)[3]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C[3]

Procedure:

  • Prepare a standard solution of the purified mono-Boc product and, if available, the DiBocAP byproduct of known concentrations.

  • Prepare a sample of the crude reaction mixture by dissolving a known amount in the initial mobile phase composition.

  • Inject the standards and the crude reaction sample onto the HPLC system.

  • Integrate the peak areas of the mono-Boc product and the DiBocAP byproduct in the chromatogram of the crude reaction mixture.

  • Calculate the relative percentage of each component based on the peak areas (assuming similar response factors) or by using a calibration curve generated from the standards for more accurate quantification.

Visualizing the Reaction Pathway

The following diagrams illustrate the chemical transformations and decision-making processes involved in managing DiBocAP formation.

Boc_Protection_Pathway Start Primary Amine (R-NH2) MonoBoc Desired Product (R-NHBoc) Start->MonoBoc + (Boc)2O + Base Boc2O (Boc)2O Base Base (e.g., TEA) DiBocAP Byproduct (R-N(Boc)2) MonoBoc->DiBocAP + Excess (Boc)2O + Strong Base ExcessBoc2O Excess (Boc)2O StrongBase Strong Base (e.g., DMAP)

Caption: Reaction pathway for Boc protection leading to the desired mono-Boc product and the DiBocAP byproduct.

Troubleshooting_Workflow Start Boc Protection Reaction Analysis Analyze crude mixture (TLC, LC-MS) Start->Analysis HighDiBocAP High DiBocAP formation? Analysis->HighDiBocAP Optimize Optimize Reaction Conditions HighDiBocAP->Optimize Yes Purify Purification HighDiBocAP->Purify No ReduceBoc2O Reduce (Boc)2O stoichiometry Optimize->ReduceBoc2O ChangeBase Change to a weaker base Optimize->ChangeBase LowerTemp Lower reaction temperature Optimize->LowerTemp Proceed Proceed to next step Purify->Proceed ReduceBoc2O->Start ChangeBase->Start LowerTemp->Start

Caption: A workflow for troubleshooting and optimizing Boc protection reactions to minimize DiBocAP formation.

References

Technical Support Center: Efficient Boc Deprotection in the Presence of Sensitive Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing the tert-butyloxycarbonyl (Boc) protecting group, especially in molecules containing sensitive functionalities. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your deprotection strategies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Boc deprotection and provides practical solutions in a question-and-answer format.

Q1: My Boc deprotection is incomplete or sluggish. How can I drive the reaction to completion?

A1: Incomplete deprotection can be frustrating. Here are several steps to troubleshoot this issue:

  • Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if you are using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), you could try increasing it to 50%.[1]

  • Extend Reaction Time: Monitor the reaction closely using an appropriate analytical method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed.[1][2]

  • Switch to a Stronger Acid System: If TFA is not effective, consider using a stronger acid system such as 4M Hydrogen Chloride (HCl) in 1,4-dioxane.[1][2]

  • Ensure Adequate Solubility: Poor solubility of your substrate can hinder the reaction. Ensure that your Boc-protected compound is fully dissolved in the chosen solvent.[1]

Q2: I'm observing significant side product formation. What are the likely causes and how can I prevent them?

A2: Side product formation is often due to the reactivity of the tert-butyl cation generated during deprotection.[3][4][5]

  • t-Butylation: Electron-rich and nucleophilic functional groups are susceptible to alkylation by the tert-butyl cation.[3][5] This is particularly problematic for residues like tryptophan, methionine, tyrosine, and cysteine in peptide synthesis.[4][6]

    • Solution: Use Scavengers. The addition of scavengers to the reaction mixture can effectively trap the tert-butyl cation.[2] Common scavengers and their applications are listed in the table below.

ScavengerTarget Residue(s)Typical ConcentrationReference
Triisopropylsilane (TIS)General2.5-5% (v/v)[1]
ThioanisoleTryptophan, general-[1]
WaterGeneral2.5% (v/v)[1]
PhenolTryptophan-[1]
1,2-Ethanedithiol (EDT)General-[1]
  • Acid-Labile Group Cleavage: If your molecule contains other acid-sensitive groups (e.g., tert-butyl esters, acetals), they may be cleaved under the deprotection conditions.

    • Solution: Employ Milder Conditions. Consider using milder deprotection methods that are more selective for the Boc group. Options include:

      • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) can effect Boc deprotection under conditions that may spare other acid-labile groups.[1][7]

      • Oxalyl Chloride/Methanol (B129727): This system has proven effective for N-Boc deprotection in the presence of other acid-sensitive functionalities.[8][9][10][11]

      • Thermal Deprotection: Heating the Boc-protected compound can induce thermal cleavage, though this might require high temperatures.[12][13]

Q3: How can I selectively deprotect a Boc group in the presence of other protecting groups like Fmoc or Cbz?

A3: The Boc group's acid lability makes it orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[3]

  • Boc vs. Fmoc: To remove Boc without affecting Fmoc, use acidic conditions (e.g., TFA in DCM). To remove Fmoc while leaving Boc intact, use basic conditions (e.g., piperidine (B6355638) in DMF).[3][]

  • Boc vs. Cbz: Boc can be removed with acid, while Cbz is stable to these conditions. Cbz is typically removed by catalytic hydrogenation, which does not affect the Boc group.[3]

Q4: How do I monitor the progress of my Boc deprotection reaction?

A4: Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment, allowing for the quantification of starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]

Q5: What is the best work-up procedure to isolate the deprotected product?

A5: The work-up procedure will depend on the properties of your product.

  • Aqueous Work-up: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and remove the salt.[1] This should be performed carefully to avoid the hydrolysis of any base-labile groups.

  • Precipitation: The deprotected amine salt can often be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether. The resulting solid can then be collected by filtration.[2]

  • Co-evaporation: Residual acid (especially TFA) can be removed by co-evaporating the product with a solvent like toluene (B28343).[1]

Comparative Data on Deprotection Reagents

The choice of deprotection reagent is critical for success. The following table summarizes common reagents and their typical reaction conditions.

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)20-50% in DCM, 0°C to RT, 30 min - 2 h[12][15][16]Fast and effectiveHarsh conditions, can cleave other acid-labile groups, requires scavengers for sensitive residues[10][12][15]
Hydrogen Chloride (HCl)4M in 1,4-dioxane, RT, 30 min - 6 h[2][16]Effective, can be milder than TFA for some substratesCan still affect acid-sensitive groups
Oxalyl Chloride/Methanol3 equiv. (COCl)₂, MeOH, RT, 1-4 h[8][9][10][11]Mild, tolerant of many functional groupsReagent is moisture-sensitive
Zinc Bromide (ZnBr₂)CH₂Cl₂, RTMild Lewis acid conditionsMay be slower than strong acids
Thermal DeprotectionReflux in a suitable solvent (e.g., dioxane/water)[12]Avoids acidic reagentsCan require high temperatures, not suitable for thermally sensitive molecules[12]
Aqueous Phosphoric AcidTHFEnvironmentally benign, mild, and selective[17]May not be suitable for all substrates
Silica GelRefluxing toluene, ~5 hSimple and convenientHigh temperatures required

Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is a standard method for Boc group removal.

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane, TIS), if required

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the Boc-protected compound in DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[1]

  • Cool the solution to 0°C using an ice bath.[1]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1]

  • If your substrate contains sensitive residues, add a scavenger (e.g., TIS, 2.5-5% v/v).[1]

  • Stir the reaction mixture at 0°C and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically 1-2 hours).[1]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.[1]

  • To remove residual TFA, co-evaporate the residue with toluene (3 times).[1] The resulting TFA salt can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[1]

Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is suitable for substrates with acid-labile functionalities.[9][10]

Materials:

  • Boc-protected compound

  • Methanol (MeOH), anhydrous

  • Oxalyl chloride

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected substrate (1 equivalent) in anhydrous methanol in a round-bottom flask.[10]

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.[10][11]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.[9][10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

  • The resulting hydrochloride salt of the deprotected amine can be isolated and used for subsequent steps. An aqueous work-up with a mild base can be performed to obtain the free amine.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes in Boc deprotection.

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation Start Start with Boc-Protected Substrate Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Cool Cool to 0°C (for strong acids) Dissolve->Cool AddReagent Add Deprotection Reagent +/- Scavenger Cool->AddReagent Stir Stir and Monitor (TLC, LC-MS) AddReagent->Stir Quench Quench/Neutralize Stir->Quench Extract Extract/Precipitate Quench->Extract Purify Purify (if necessary) Extract->Purify End Isolated Deprotected Product Purify->End

References

Scalability challenges in the synthesis of (S)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Boc-3-aminopyrrolidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
SC-01 Low yield in the Boc-protection step. - Incomplete reaction. - Formation of di-Boc protected by-product. - Poorly soluble starting material (e.g., amine salts). - Inadequate base.- Monitor reaction progress by TLC or LC-MS to ensure completion. - Control the stoichiometry of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) carefully. A typical molar ratio is 1 to 1.5 equivalents relative to the starting amine.[1] - If starting with an amine salt, perform a free-basing step prior to the Boc-protection. - Use a suitable base such as triethylamine (B128534) or potassium hydroxide (B78521) to maintain the appropriate pH (e.g., pH 11.8-12.2).[2]
SC-02 Difficulty in purifying the final product. - Presence of unreacted starting materials. - Formation of closely related impurities. - Excess (Boc)₂O remaining in the reaction mixture.- Utilize column chromatography for small-scale purification. - For larger scales, consider recrystallization or distillation. The boiling point of (S)-(-)-1-Boc-3-aminopyrrolidine is 216-217 °C.[3] - To remove excess (Boc)₂O, a work-up procedure using a scavenger resin like polymer-supported trisamine can be employed.
SC-03 Inconsistent stereochemical purity (low ee%). - Racemization during any of the synthetic steps. - Use of starting materials with low enantiomeric purity.- Ensure that the reaction conditions, particularly temperature, are carefully controlled to prevent racemization. - Start with a chiral precursor of high optical purity, such as trans-4-hydroxyl-L-proline. A described synthesis route using this starting material reports an optical purity of ee > 99%.[1]
SC-04 Poor scalability of the synthetic route. - Use of hazardous or expensive reagents not suitable for large-scale production (e.g., LiAlH₄).[4] - Long reaction times or complex purification procedures.[5]- Opt for synthetic routes that utilize cheaper and safer reagents. For instance, a method starting from trans-4-hydroxyl-L-proline is described as suitable for large-scale production with a stable total yield above 60%.[1] - One-pot synthesis approaches can reduce intermediate isolation and purification steps, improving overall efficiency.[5]
SC-05 Formation of a mixed anhydride (B1165640) by-product. - Reaction of the carboxylate group with (Boc)₂O if the starting material is a zwitterionic amino acid.[6]- When working with amino acids, run the reaction in an aqueous solution with a base like sodium hydroxide. This will hydrolyze any mixed anhydride that forms.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common chiral starting materials include trans-4-hydroxyl-L-proline[1], L-aspartic acid[7], and D-malic acid[4]. The choice of starting material often depends on factors like cost, availability, and the desired synthetic route.

Q2: What is a typical overall yield for the synthesis of this compound?

A2: The overall yield can vary significantly depending on the synthetic route. A multi-step synthesis starting from trans-4-hydroxyl-L-proline has been reported to have a stable total yield of over 60%.[1]

Q3: How can I monitor the progress of the Boc-protection reaction?

A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting amine and the formation of the desired product.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, (S)-(-)-1-Boc-3-aminopyrrolidine is classified as toxic if swallowed and can cause serious eye damage.[3][8] It is essential to handle this compound with appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves.[3] Always consult the Safety Data Sheet (SDS) before handling any chemicals.

Q5: What are some alternative methods to the traditional chemical synthesis?

A5: Biocatalytic processes are being explored as environmentally friendlier alternatives. These methods can involve the use of enzymes like amine transaminases (ATAs) or keto reductases (KREDs) for stereoselective synthesis, potentially reducing the use of heavy metals and harsh organic solvents.[5]

Experimental Protocols

Synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025) from trans-4-hydroxyl-L-proline

This four-step synthesis is reported to be suitable for large-scale production.[1]

Step 1: Decarboxylation to form (R)-3-hydroxypyrrolidine hydrochloride

  • Mix trans-4-hydroxyl-L-proline (100.0g, 0.75mol), cyclohexanol (B46403) (500.0ml), and 2-cyclohexen-1-one (B156087) (10.0ml, 0.11mol).

  • Heat the mixture to 154°C and maintain the reaction for 5 hours.

  • Cool the reaction to room temperature and add toluene (B28343) (500ml).

  • Cool in an ice-water bath to approximately 0°C and pass dry hydrogen chloride gas until the pH is between 2 and 3.

  • Stir at about 5°C for 1 hour, then filter the solid.

  • Recrystallize the solid from isopropanol (B130326) (300ml) to obtain (R)-3-hydroxypyrrolidine hydrochloride.

    • Yield: 80.0%[1]

Step 2: N-Boc protection and Sulfonylation

  • Dissolve the product from Step 1 (12.4g, 0.10mol) in dichloromethane (B109758) (200ml) and cool to 0°C.

  • Add triethylamine (18.0ml, 0.13mol).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1 to 1.5 molar equivalents).

  • Follow with the addition of methanesulfonyl chloride (1 to 1.5 molar equivalents).

Step 3: Azidation with Configuration Inversion

  • React the intermediate from Step 2 with sodium azide (B81097) (NaN₃) in a suitable solvent to induce an SN2 reaction, which results in the inversion of stereochemistry to the (S)-configuration.

Step 4: Reduction of Azide and Removal of Boc Group

  • Dissolve the (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine in a solvent.

  • React with triphenylphosphine (B44618) to reduce the azido (B1232118) group to an amino group.

  • Directly remove the N-Boc protecting group using concentrated hydrochloric acid (5 to 10 molar equivalents).

Quantitative Data Summary

Synthetic Step Starting Material Product Reported Yield Optical Purity (ee%) Reference
Decarboxylationtrans-4-hydroxyl-L-proline(R)-3-hydroxypyrrolidine hydrochloride80.0%Not specified[1]
Multi-step Synthesistrans-4-hydroxyl-L-proline(S)-3-aminopyrrolidine dihydrochloride>60% (overall)>99%[1]
Boc-protection(S)-3-aminopyrrolidineThis compound81.7%Not specified[2]

Process Workflow

Scalability_Challenges_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Points start Start: Chiral Precursor (e.g., trans-4-hydroxyl-L-proline) decarboxylation Step 1: Decarboxylation start->decarboxylation boc_protection Step 2: N-Boc Protection decarboxylation->boc_protection functional_group_interconversion Step 3: Functional Group Interconversion (e.g., OH to NH2) boc_protection->functional_group_interconversion low_yield Low Yield boc_protection->low_yield Check stoichiometry, base, and starting material solubility purification Step 4: Purification functional_group_interconversion->purification scalability_issue Scalability Issues functional_group_interconversion->scalability_issue Avoid hazardous/ expensive reagents final_product Final Product: This compound purification->final_product impurity Impurity Profile purification->impurity Optimize purification method (chromatography, distillation, etc.)

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Analytical Methods for Reaction Monitoring & Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Analytical Methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring chemical reaction progress and assessing purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is widely used for monitoring reaction kinetics and determining the purity of pharmaceutical compounds.[1][2]

Troubleshooting Guide: HPLC
Issue Possible Causes Solutions
Peak Tailing - Column contamination or degradation- Incompatible sample solvent- Presence of active sites on the stationary phase- Inappropriate mobile phase pH- Flush the column with a strong solvent or replace it.- Dissolve the sample in the mobile phase.- Use a mobile phase additive (e.g., triethylamine (B128534) for basic compounds) to block active sites.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[3][4]
Peak Fronting - Sample overload- Sample solvent stronger than the mobile phase- Dilute the sample or inject a smaller volume.- Use a weaker sample solvent or dissolve the sample in the mobile phase.[5]
Peak Splitting - Column void or damage- In-line filter or guard column blockage- Co-elution of an interfering compound- Replace the column.- Replace the in-line filter or guard column.- Optimize the mobile phase or gradient to improve separation.[6]
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase or detector cell- Leaks in the system- Detector lamp aging- Degas the mobile phase and purge the pump.- Use high-purity solvents and flush the detector cell.- Check and tighten all fittings.- Replace the detector lamp.[1][5]
Retention Time Shifts - Change in mobile phase composition or flow rate- Column temperature fluctuations- Column aging- Prepare fresh mobile phase and ensure the pump is working correctly.- Use a column oven for temperature control.- Replace the column if it has degraded.[1][5]
Unexpected Peaks (Ghost Peaks) - Contamination from previous injections (carryover)- Impurities in the mobile phase or sample- Late eluting peaks from a previous run- Implement a column wash step between injections.- Use high-purity solvents and filter samples.- Increase the run time to ensure all components elute.[3][7][8]

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes splitting Splitting peak_shape->splitting Yes baseline Baseline Issue? retention_time->baseline No rt_shift Shifting RT retention_time->rt_shift Yes no_peaks No/Small Peaks? baseline->no_peaks No noise_drift Noise/Drift baseline->noise_drift Yes no_peak_issue No or Small Peaks no_peaks->no_peak_issue Yes check_column Check Column Condition & Sample Solvent tailing->check_column check_overload Check Sample Concentration fronting->check_overload check_void Check for Column Void/Damage splitting->check_void end Problem Resolved check_column->end check_overload->end check_void->end check_mobile_phase Check Mobile Phase & Flow Rate rt_shift->check_mobile_phase check_mobile_phase->end check_degassing Check Degassing & for Leaks noise_drift->check_degassing check_degassing->end check_detector Check Detector Settings & Sample Path no_peak_issue->check_detector check_detector->end

Caption: A logical workflow for troubleshooting common HPLC issues.

FAQs: HPLC
  • Q1: How do I choose the right HPLC column for my reaction? A1: The choice of column depends on the polarity of your reactants and products. For non-polar to moderately polar compounds, a reversed-phase column (like a C18) is a good starting point. For polar compounds, a normal-phase or HILIC column might be more suitable.[2]

  • Q2: What is the importance of degassing the mobile phase? A2: Degassing removes dissolved gases from the mobile phase, which can otherwise form bubbles in the pump and detector, leading to an unstable baseline, and inaccurate results.[1]

  • Q3: How can I improve the resolution between two closely eluting peaks? A3: You can improve resolution by optimizing the mobile phase composition (e.g., changing the solvent ratio or pH), adjusting the column temperature, or using a column with a different stationary phase or smaller particle size. A resolution value of 1.5 or greater is generally desired for accurate quantification.[9][10][11][12][13]

  • Q4: What is a guard column and should I use one? A4: A guard column is a short, disposable column placed before the analytical column to protect it from contaminants and strongly retained compounds in the sample. Using a guard column can significantly extend the lifetime of your analytical column, especially when analyzing complex reaction mixtures.[7]

Experimental Protocol: HPLC for Reaction Monitoring
  • Method Development:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) for a wide range of organic reactions.

    • Mobile Phase Selection: A common starting point is a gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention times of reactants and products.[14][15]

    • Optimization: Adjust the gradient to achieve good resolution between the peaks of interest in a shorter run time.[14]

    • Wavelength Selection: Use a diode array detector (DAD) to identify the optimal wavelength (λmax) for detecting all components of interest.[2]

  • Sample Preparation:

    • At various time points during the reaction, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a reagent that stops the reaction or by rapid cooling).

    • Dilute the aliquot with a suitable solvent (preferably the initial mobile phase) to a concentration within the linear range of the detector.

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter before injection.[16]

  • Data Acquisition and Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Identify peaks based on their retention times, which should be confirmed by running standards of the starting materials and expected products.

    • Integrate the peak areas of the reactants and products at each time point.

    • Create a calibration curve for each compound using standards of known concentrations to convert peak areas to concentrations.

    • Plot the concentration of reactants and products versus time to determine the reaction kinetics.[3]

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is frequently used to monitor reactions involving such compounds and to assess the purity of volatile products.

Troubleshooting Guide: GC
Issue Possible Causes Solutions
Peak Tailing - Active sites in the inlet liner or column- Column contamination- Sample degradation- Use a deactivated inlet liner and column.- Bake out the column at a high temperature or trim the front end.- Use a lower injection temperature.[16]
Peak Fronting - Column overload- Incompatible solvent- Dilute the sample or inject a smaller volume.- Use a solvent that is more compatible with the stationary phase.[16]
Split Peaks - Improper column installation- Blockage in the inlet liner- Column damage- Reinstall the column, ensuring a clean cut and correct insertion depth.- Replace the inlet liner.- Replace the column.[6]
Baseline Drift - Column bleed- Contaminated carrier gas- Detector instability- Condition the column properly.- Use high-purity carrier gas with appropriate traps.- Clean or service the detector.[16]
Retention Time Shifts - Fluctuations in carrier gas flow rate or oven temperature- Leaks in the system- Column aging- Check gas pressures and oven temperature programming.- Perform a leak check.- Replace the column.[1][5]
Ghost Peaks - Carryover from previous injections- Septum bleed- Contamination in the carrier gas line- Clean the injection port and use a solvent wash between runs.- Use a high-quality, low-bleed septum.- Install or replace gas purifiers.[6][16]

// Peak Shape Branch tailing_fronting [label="Tailing/Fronting", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; split_peaks [label="Split Peaks", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_issue -> tailing_fronting [label="Yes"]; peak_issue -> split_peaks [label="Yes"];

check_liner_column [label="Check Liner & Column Activity/Contamination", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_installation [label="Check Column Installation & Liner", fillcolor="#34A853", fontcolor="#FFFFFF"];

tailing_fronting -> check_liner_column; split_peaks -> check_installation;

// Retention Time Branch rt_drift [label="Shifting RT", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; rt_issue -> rt_drift [label="Yes"]; check_flow_temp [label="Check Flow Rate & Oven Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; rt_drift -> check_flow_temp;

// Baseline Branch drift_noise [label="Drift/Noise", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; baseline_issue -> drift_noise [label="Yes"]; check_bleed_gas [label="Check for Column Bleed & Gas Purity", fillcolor="#34A853", fontcolor="#FFFFFF"]; drift_noise -> check_bleed_gas;

end [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_liner_column -> end; check_installation -> end; check_flow_temp -> end; check_bleed_gas -> end; }

Caption: A workflow for analyzing NMR data for reaction kinetics.

FAQs: NMR
  • Q1: How do I prepare an NMR sample for reaction monitoring? A1: Dissolve your reaction mixture in a deuterated solvent in an NMR tube. If the reaction is slow, you can simply take aliquots at different times and prepare separate NMR tubes. For real-time monitoring, the reaction can be run directly in the NMR tube if the conditions are suitable.

  • Q2: Why is an internal standard important for quantitative NMR (qNMR)? A2: An internal standard with a known concentration and a signal that does not overlap with other peaks allows for the accurate determination of the absolute concentrations of reactants and products.

  • Q3: What is the significance of the relaxation delay (d1)? A3: The relaxation delay is the time the system is allowed to return to equilibrium between pulses. For accurate quantification, d1 should be long enough (at least 5 times the T1 of the slowest relaxing nucleus) to ensure all signals are fully relaxed. [17]

  • Q4: Can I monitor fast reactions with NMR? A4: Yes, for fast reactions, techniques like rapid-injection NMR or stopped-flow NMR can be used to acquire spectra on the timescale of seconds or even milliseconds. [18]

Experimental Protocol: NMR for Reaction Monitoring
  • Sample Preparation:

    • Prepare a stock solution of an internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) in the chosen deuterated solvent.

    • In an NMR tube, combine the reactants and the internal standard solution. The reaction can be initiated by adding the final reactant directly to the NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer and shim the magnetic field.

    • Set the acquisition parameters. For quantitative measurements, ensure a sufficient relaxation delay (e.g., d1 = 30-60 seconds).

    • Acquire a series of 1D spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to each spectrum.

    • Integrate the signals corresponding to the reactants, products, and the internal standard.

  • Data Analysis:

    • Calculate the concentration of each species at each time point using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * Concentration_IS

    • Plot the concentrations of reactants and products as a function of time to determine the reaction kinetics.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is invaluable for identifying reaction intermediates and products, and for real-time reaction monitoring.

Troubleshooting Guide: MS
Issue Possible Causes Solutions
Poor Signal Intensity - Inefficient ionization- Ion suppression from the matrix- Low sample concentration- Optimize ion source parameters (e.g., voltage, temperature).- Improve sample cleanup or use a different ionization technique.- Concentrate the sample. [19]
Mass Inaccuracy - Instrument out of calibration- Space charge effects- Calibrate the mass spectrometer regularly with a known standard.- Dilute the sample. [20]
Peak Broadening or Splitting - High pressure in the mass analyzer- Contamination of the ion source or optics- Check for leaks and ensure the vacuum system is functioning correctly.- Clean the ion source and ion optics. [19]
Signal Suppression - Co-eluting matrix components competing for ionization- Improve chromatographic separation.- Use a different ionization method (e.g., APCI instead of ESI).- Dilute the sample. [21][22][23]
Background Noise - Contaminated solvents or reagents- Leaks in the system- Use high-purity solvents and reagents.- Perform a leak check.

Mass Spectrometry Workflow for Reaction Monitoring

MS_Workflow start Introduce Reaction Mixture into Ion Source ionization Select Ionization Technique (e.g., ESI, APCI) start->ionization mass_analysis Separate Ions by m/z ionization->mass_analysis detection Detect Ions mass_analysis->detection data_acquisition Acquire Mass Spectra over Time detection->data_acquisition data_analysis Extract Ion Chromatograms for Reactants & Products data_acquisition->data_analysis interpretation Identify Intermediates & Determine Relative Abundance data_analysis->interpretation

Caption: A general workflow for real-time reaction monitoring using mass spectrometry.

FAQs: MS
  • Q1: Which ionization technique is best for my reaction? A1: Electrospray ionization (ESI) is suitable for polar and ionic compounds in solution. Atmospheric pressure chemical ionization (APCI) is better for less polar, volatile compounds. The choice depends on the nature of your analytes. [19]

  • Q2: How can I detect short-lived reaction intermediates? A2: Using a rapid sampling technique, such as flow injection analysis coupled with MS, can allow for the detection of transient species. High-sensitivity mass analyzers are also crucial. [20][24][25]

  • Q3: What is ion suppression and how can I minimize it? A3: Ion suppression is the reduction in ionization efficiency of an analyte due to the presence of other components in the sample matrix. It can be minimized by improving sample cleanup, optimizing chromatographic separation, or using a different ionization source. [21][23]

  • Q4: Can I get quantitative data from MS for reaction monitoring? A4: While MS is excellent for qualitative analysis, quantitative analysis can be challenging due to variations in ionization efficiency. Using an isotopically labeled internal standard that is chemically identical to the analyte can provide accurate quantitative results.

Experimental Protocol: Real-time MS for Reaction Monitoring
  • System Setup:

    • Couple a reaction vessel to the mass spectrometer's ion source via a sampling probe or a flow injection system.

    • Choose an appropriate ionization source (e.g., ESI for polar analytes).

    • Tune and calibrate the mass spectrometer.

  • Reaction Initiation and Monitoring:

    • Start the reaction in the vessel.

    • Continuously introduce a small stream of the reaction mixture into the ion source.

    • Acquire mass spectra over the desired mass range at regular intervals.

  • Data Analysis:

    • Generate an extracted ion chromatogram (EIC) for the m/z values corresponding to the reactants, products, and any expected intermediates.

    • Plot the intensity of each EIC as a function of time to monitor the progress of the reaction.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique for the qualitative monitoring of reaction progress and for determining the purity of a sample.

Troubleshooting Guide: TLC
Issue Possible Causes Solutions
Streaking of Spots - Sample overload- Sample too polar for the solvent system- Acidic or basic nature of the compound- Apply a smaller, more concentrated spot.- Use a more polar solvent system.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent. [26][27][28][29]
Spots Remain at the Baseline (Low Rf) - Developing solvent is not polar enough- Increase the polarity of the developing solvent. [26]
Spots Run with the Solvent Front (High Rf) - Developing solvent is too polar- Decrease the polarity of the developing solvent. [26]
Irregularly Shaped Spots - Uneven application of the spot- Damaged TLC plate surface- Apply the spot carefully and ensure it is small and round.- Use a new, undamaged TLC plate.
No Visible Spots - Compound is not UV active and no visualization stain was used- Sample concentration is too low- Use a visualization stain (e.g., iodine, potassium permanganate).- Spot a more concentrated sample. [26]

TLC Reaction Monitoring Workflow

TLC_Workflow start Prepare TLC Plate spotting Spot Starting Material, Co-spot, and Reaction Mixture start->spotting development Develop Plate in Solvent Chamber spotting->development visualization Visualize Spots (UV light, Staining) development->visualization analysis Compare Spots and Determine Reaction Progress visualization->analysis

Caption: A simple workflow for monitoring a reaction using TLC.

FAQs: TLC
  • Q1: How do I choose a solvent system for TLC? A1: The goal is to find a solvent system that gives your starting material an Rf value of approximately 0.2-0.4. Start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent like ethyl acetate (B1210297) until you achieve the desired separation. [30][31][32][33]

  • Q2: What is a "co-spot"? A2: A co-spot is where you apply both the starting material and the reaction mixture to the same spot on the TLC plate. This helps to confirm the identity of the starting material spot in the reaction mixture lane. [26]

  • Q3: How do I visualize the spots on my TLC plate? A3: If your compounds are UV-active, you can visualize them under a UV lamp. For compounds that are not UV-active, you can use a chemical stain, such as iodine vapor, potassium permanganate, or p-anisaldehyde, which reacts with the compounds to produce colored spots. [10][21][29]

  • Q4: Can I get quantitative information from TLC? A4: While TLC is primarily a qualitative technique, semi-quantitative analysis can be performed by comparing the size and intensity of the spots. For more accurate quantification, techniques like densitometry can be used to measure the intensity of the spots.

Experimental Protocol: TLC for Reaction Monitoring
  • Preparation:

    • Prepare a developing chamber with a suitable solvent system. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.

    • On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin). Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spotting:

    • Using a capillary tube, apply a small spot of the starting material solution to the SM and Co lanes.

    • At a specific time point in the reaction, use another capillary tube to take a small aliquot of the reaction mixture and spot it on the Rxn and Co lanes.

  • Development:

    • Place the TLC plate in the developing chamber, ensuring the solvent level is below the origin line.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Dry the plate and visualize the spots under a UV lamp. Circle any visible spots with a pencil.

    • If necessary, use a chemical stain to visualize the spots.

    • Compare the spots in the Rxn lane to the SM lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the Rxn lane.

References

Validation & Comparative

Validation of (S)-1-Boc-3-aminopyrrolidine as a building block in GMP synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-3-aminopyrrolidine has emerged as a critical chiral building block in the pharmaceutical industry, prized for its role in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Its validation under Good Manufacturing Practice (GMP) is paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of this compound with alternative building blocks and details the necessary experimental protocols for its validation in a GMP environment.

Performance and Applications

This compound is a versatile intermediate frequently employed in the synthesis of a wide array of chiral compounds, including complex alkaloids and peptide mimics.[1] Its pyrrolidine (B122466) ring is a common structural motif in many biologically active natural products and pharmaceuticals.[1] A significant application of this building block is in the development of antiviral agents, particularly Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[2][3][4] The defined stereochemistry at the C3 position is crucial for the biological activity of these inhibitors.

Comparison with Alternative Building Blocks

The selection of a chiral building block in GMP synthesis is a critical decision influenced by factors such as enantiomeric purity, chemical stability, synthetic accessibility, and cost. While this compound is a preferred choice for many applications, several alternatives exist.

Building BlockKey AdvantagesCommon ApplicationsPotential GMP Challenges
This compound High enantiomeric purity, stable Boc protecting group, versatile for further functionalization.HCV protease inhibitors, other antiviral agents, complex alkaloids.[2][3][4]Cost can be a factor for large-scale synthesis.
(R)-1-Boc-3-aminopyrrolidine The opposite enantiomer, useful for creating diastereomeric drugs or as a control.Synthesis of the corresponding (R)-enantiomer of APIs.[5]Potential for stereochemical mix-ups in a multi-product facility.
(S)-1-Boc-3-hydroxypyrrolidine Hydroxyl group allows for different synthetic transformations (e.g., etherification, oxidation).Antiviral, anticancer, and CNS-active agents.[6]May require additional protection/deprotection steps compared to the amino- version.
(S)-Prolinol Derived from the readily available amino acid L-proline.Precursor for a wide range of pyrrolidine-containing drugs.[7]May require N-protection before use in certain synthetic routes.
4-Hydroxy-L-proline A natural, inexpensive chiral starting material.Used to introduce a functionalized pyrrolidine ring.[7]Multiple functional groups can necessitate complex protection strategies.

Quality Control and Validation under GMP

The validation of this compound as a raw material in GMP synthesis involves a series of rigorous tests to confirm its identity, purity, and quality.

Quantitative Data Summary
ParameterSpecificationAnalytical Method
Assay (Purity) ≥ 97% (typical), with some suppliers offering ≥ 99%[8][9]HPLC
Enantiomeric Excess (e.e.) ≥ 98%Chiral HPLC
Identity Conforms to reference standard¹H NMR, ¹³C NMR, IR
Residual Solvents Within ICH Q3C limitsHeadspace GC-MS
Water Content ≤ 0.5%Karl Fischer Titration
Appearance Colorless to light yellow liquid[10]Visual Inspection

Experimental Protocols

Detailed methodologies are crucial for the consistent and reliable analysis of this compound.

Identity Confirmation by ¹H NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of the compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum and compare the chemical shifts and coupling constants of the signals with a qualified reference standard. The characteristic singlet of the Boc group protons should be observed around 1.4-1.5 ppm.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the quantification of the main component and any impurities.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A suitable gradient of water and acetonitrile (B52724) with an appropriate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Standard Preparation: Prepare a standard solution of known concentration using a qualified reference standard.

  • Sample Preparation: Prepare a sample solution of similar concentration to the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Determine the purity by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. The assay is calculated by comparing the peak area of the sample to that of the reference standard.

Enantiomeric Purity by Chiral HPLC

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers, allowing for the determination of the enantiomeric excess.

Protocol:

  • Chromatographic Conditions:

    • Column: A suitable chiral column (e.g., polysaccharide-based CSP).

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. The exact ratio should be optimized for baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV at a suitable wavelength.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system.

  • Calculation: Calculate the enantiomeric excess (% e.e.) using the peak areas of the (S) and (R) enantiomers: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is used to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.

Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound into a headspace vial and dissolve it in a suitable high-boiling point solvent (e.g., DMSO).

  • Instrument Setup: Use a GC-MS system equipped with a headspace autosampler.

  • GC Conditions:

    • Column: A column suitable for volatile organic compound analysis (e.g., DB-624).

    • Temperature Program: An appropriate temperature gradient to separate the expected solvents.

  • Analysis: The headspace of the vial is injected into the GC-MS for analysis.

  • Quantification: Identify and quantify any residual solvents by comparing the results to a standard containing known amounts of the potential solvents.

Visualizations

GMP_Validation_Workflow cluster_0 Raw Material Receipt and Quarantine cluster_1 Quality Control Testing cluster_2 Disposition Raw_Material This compound (Incoming Lot) Quarantine Quarantine Raw_Material->Quarantine QC_Testing Sampling and Testing Quarantine->QC_Testing Identity Identity (NMR, IR) QC_Testing->Identity Purity Purity/Assay (HPLC) QC_Testing->Purity Chiral_Purity Enantiomeric Purity (Chiral HPLC) QC_Testing->Chiral_Purity Residual_Solvents Residual Solvents (GC-MS) QC_Testing->Residual_Solvents Water_Content Water Content (KF) QC_Testing->Water_Content Review Data Review and Certificate of Analysis (CoA) Verification Identity->Review Purity->Review Chiral_Purity->Review Residual_Solvents->Review Water_Content->Review Release Released for GMP Synthesis Review->Release Pass Reject Rejected Review->Reject Fail

Caption: Workflow for GMP Validation of this compound.

Signaling_Pathway_Placeholder Start Chiral Pool (e.g., L-Aspartic Acid) Intermediate1 Multi-step Synthesis Start->Intermediate1 Product This compound Intermediate1->Product API_Synthesis Incorporation into API (e.g., HCV Protease Inhibitor) Product->API_Synthesis Final_Drug Final Drug Product API_Synthesis->Final_Drug

Caption: Synthetic Pathway from Chiral Pool to Final Drug Product.

References

Navigating the Chiral Maze: A Comparative Guide to Alternatives for (S)-1-Boc-3-aminopyrrolidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with enhanced therapeutic profiles is a perpetual challenge. The strategic selection of chiral building blocks is a cornerstone of this endeavor, profoundly influencing a drug candidate's potency, selectivity, and pharmacokinetic properties. (S)-1-Boc-3-aminopyrrolidine has long been a valuable scaffold in medicinal chemistry, prized for its role in creating enantiomerically pure compounds.[1][2][3] However, the dynamic landscape of drug discovery necessitates the exploration of alternative chiral building blocks to overcome synthetic hurdles, improve pharmacological properties, and access novel chemical space. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.

This guide will delve into the synthesis and application of alternative chiral scaffolds, specifically focusing on chiral azetidines and piperidines as bioisosteric replacements for the pyrrolidine (B122466) core. We will present a comparative analysis of their synthetic accessibility and impact on biological activity, drawing from published structure-activity relationship (SAR) studies.

At a Glance: Comparative Overview of Chiral Building Blocks

The following table summarizes the key characteristics of this compound and its potential alternatives, providing a high-level comparison to guide initial selection.

Building BlockRing SizeKey FeaturesPotential AdvantagesRepresentative Applications
This compound 5-memberedReadily available, well-established chemistry.[1][2]Proven track record in numerous drug candidates.Janus Kinase (JAK) inhibitors, Dipeptidyl peptidase-4 (DPP-4) inhibitors, CRTH2 antagonists.[4][5][6]
Chiral 3-Aminoazetidines 4-memberedIntroduces conformational rigidity, can improve metabolic stability.[7][8]Potential for improved potency and physicochemical properties, novel chemical space.[9]Triple reuptake inhibitors, antibacterial agents.[9]
Chiral 3-Aminopiperidines 6-memberedOffers different vector positioning of substituents, can modulate receptor binding.[10][11]Access to different pharmacophore space, potential for improved selectivity.[12][13]Antibacterial agents, various CNS targets.[12][14]

In-Depth Analysis: Chiral Azetidines as a Promising Alternative

Chiral 3-aminoazetidines have emerged as attractive bioisosteres for the 3-aminopyrrolidine (B1265635) scaffold. The inherent ring strain of the four-membered ring can impart favorable conformational constraints on the molecule, potentially leading to enhanced binding affinity and selectivity for the biological target. Furthermore, the replacement of the five-membered ring with a four-membered one can alter the overall physicochemical properties, such as lipophilicity and metabolic stability.[7][8]

A study by researchers developing triple reuptake inhibitors explored the use of 3-aminoazetidines as a bioisosteric modification of a 3-α-oxyazetidine lead compound.[9] Their work provides valuable insights into the synthesis and SAR of this class of building blocks.

Synthetic Performance of 3-Aminoazetidines

The synthesis of 3-aminoazetidine derivatives can be achieved through a multi-step sequence starting from commercially available N-Boc-3-azetidinone. The key steps involve reductive amination followed by N-alkylation and deprotection.

StepReactionReagents and ConditionsYield
1Reductive AminationPrimary amine, NaBH(OAc)₃, CH₂Cl₂49-95%[9]
2N-AlkylationAlkyl halide, K₂CO₃, DMF or Aldehyde, NaBH(OAc)₃, CH₂Cl₂Moderate to high
3Boc DeprotectionTFA, CH₂Cl₂ or 1N HCl, MeOHGood
Biological Activity Comparison (Inferred)

While a direct head-to-head comparison with a this compound-containing analogue was not reported in the same study, the successful identification of a lead candidate (compound 10dl ) with a favorable triple reuptake inhibitor profile (hSERT > hNET > hDAT) highlights the potential of the 3-aminoazetidine scaffold.[9] This suggests that the azetidine (B1206935) ring can effectively orient the necessary pharmacophoric elements for potent biological activity.

In-Depth Analysis: Chiral Piperidines as a Versatile Alternative

Chiral 3-aminopiperidines offer another compelling alternative to the pyrrolidine core. The larger six-membered ring provides different spatial arrangements for substituents compared to the five-membered pyrrolidine, which can be exploited to optimize interactions with the target protein.[10][11] The synthesis of enantiomerically pure piperidines has been a significant area of research, with both chemical and enzymatic methods being developed.[14][15]

In the context of developing novel antibacterial agents, a study on 3,5-diamino-piperidine derivatives as aminoglycoside mimetics provides a relevant case study.[12][13] Although this example features a di-amino substituted piperidine (B6355638), the synthetic strategy and the impact of the piperidine core on biological activity are instructive.

Synthetic Performance of a Di-amino Piperidine Derivative

The synthesis of the Boc-protected cis-3,5-diamino-piperidine scaffold was achieved from 2-chloro-3,5-dinitropyridine.

StepReactionReagents and ConditionsYield
1Hydrogenation (NO₂)H₂, 10% Pd/CGood
2Boc Protection(Boc)₂OGood
3Hydrogenation (Pyridine)H₂ (2200 psi), 5% Rh/C, AcOH, 110 °CNot specified
Biological Activity Comparison

The study on 3,5-diamino-piperidine derivatives demonstrated that this scaffold could effectively mimic the 2-deoxystreptamine (B1221613) (2-DOS) core of aminoglycoside antibiotics, leading to potent inhibition of bacterial translation.[12][13] Interestingly, the study also explored the impact of replacing the piperidine headpiece with other cyclic amines. While a direct comparison with a pyrrolidine-containing analogue was made, it was a 3,4-diamino-pyrrolidine which resulted in weak activity.[12] This highlights the critical role of the specific substitution pattern and ring size in achieving the desired biological effect.

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted-aminoazetidines[9]

Step 1: Reductive Amination. To a solution of N-Boc-3-azetidinone (1.0 eq) and a primary amine (1.1 eq) in dichloromethane, sodium triacetoxyborohydride (B8407120) (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: N-Alkylation. To a solution of the product from Step 1 (1.0 eq) in dimethylformamide, an appropriate alkyl halide (1.2 eq) and potassium carbonate (2.0 eq) are added. The mixture is heated to 80 °C and stirred overnight. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Step 3: Boc Deprotection. The Boc-protected azetidine derivative (1.0 eq) is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane. The solution is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (B28343) to yield the desired 3-aminoazetidine derivative as a salt.

Visualizing the Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the context in which these chiral building blocks are utilized, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a general experimental workflow.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization nucleus Nucleus pSTAT->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription Induction jak_inhibitor JAK Inhibitor (e.g., containing chiral aminopyrrolidine) jak_inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway, a key target for drugs containing chiral amine scaffolds.

Experimental_Workflow cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation start Chiral Building Block Selection synthesis Synthesis of Analogues start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Studies (Animal Models) sar->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: A generalized experimental workflow for the evaluation of new chiral building blocks in drug discovery.

Conclusion

The exploration of alternative chiral building blocks to this compound, such as chiral 3-aminoazetidines and 3-aminopiperidines, presents a valuable strategy for expanding the chemical space and improving the properties of drug candidates. While direct comparative data is often limited, the analysis of individual studies on these alternative scaffolds demonstrates their potential to serve as effective bioisosteric replacements. The choice of a particular building block will ultimately depend on the specific goals of the drug discovery program, including the desired pharmacological profile, synthetic feasibility, and intellectual property landscape. By carefully considering the data and employing the synthetic and evaluative workflows outlined in this guide, researchers can make informed decisions to accelerate the development of novel and improved therapeutics.

References

A Comparative Guide to the Synthetic Routes of Enantiomerically Pure 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Enantiomerically pure 3-aminopyrrolidine (B1265635) and its derivatives are crucial chiral building blocks in the pharmaceutical industry, forming the core of numerous biologically active compounds. Their synthesis with high optical purity is a key challenge for medicinal and process chemists. This guide provides an objective comparison of several prominent synthetic strategies to obtain enantiomerically pure (R)- and (S)-3-aminopyrrolidine, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The primary approaches to enantiomerically pure 3-aminopyrrolidine can be broadly categorized into two main strategies:

  • Chiral Pool Synthesis: This is the most established and widely utilized strategy. It leverages naturally occurring, inexpensive, and enantiomerically pure starting materials such as amino acids (e.g., L-proline, L-aspartic acid, L-glutamic acid) or hydroxy acids (e.g., L-malic acid).[1][2] The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.[3]

  • Asymmetric Catalysis: This modern approach involves the use of a chiral catalyst to induce enantioselectivity in a reaction that converts a prochiral substrate into a chiral product. A key example is the asymmetric hydrogenation of a pyrroline (B1223166) or related unsaturated precursor using a transition metal complex with a chiral ligand.[4][5] This method can be highly efficient, often requiring only a small amount of the chiral catalyst.

This guide will focus on comparing specific examples from the chiral pool approach, which is well-documented with accessible data for direct comparison.

Route 1: Synthesis of (S)-3-Aminopyrrolidine from trans-4-hydroxy-L-proline

This synthetic route is a classic example of chiral pool synthesis, starting from the readily available amino acid trans-4-hydroxy-L-proline. The key transformation involves an SN2 reaction with an azide (B81097) nucleophile, which proceeds with a complete inversion of stereochemistry at the C4 position (which becomes the C3 position in the final product after decarboxylation) to yield the desired (S)-enantiomer.[6]

G A trans-4-hydroxy-L-proline B (R)-3-hydroxypyrrolidine hydrochloride A->B Decarboxylation C (R)-1-Boc-3-mesyloxypyrrolidine B->C 1. N-Boc Protection 2. Mesylation D (S)-1-Boc-3-azidopyrrolidine C->D Azidation (SN2) NaN3, DMF E (S)-3-aminopyrrolidine dihydrochloride (B599025) D->E 1. Reduction (PPh3) 2. Deprotection (HCl) G A L-Aspartic Acid B N-Formyl-L-aspartic anhydride A->B Condensation (Formic Acid) C Intermediate Ester B->C Acylation, Esterification D (S)-1-benzylpyrrolidin-3-amine C->D Reduction (KBH4/H2SO4), Ring Closing E (S)-3-aminopyrrolidine dihydrochloride D->E Debenzylation G A L-Malic Acid B 1-Benzyl Malic Imide A->B Imide Formation C 1-Benzyl-3-pyrrolidinol B->C Reduction (LiAlH4) D 3-Aminopyrrolidine (via functional group interconversion) C->D 1. Mesylation 2. Azidation (SN2) 3. Reduction

References

(S)-1-Boc-3-aminopyrrolidine Derivatives as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-1-Boc-3-aminopyrrolidine derivatives as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key therapeutic target for type 2 diabetes. This document summarizes quantitative efficacy data, details experimental protocols for key assays, and visualizes relevant biochemical pathways and workflows to support informed decision-making in drug discovery and development.

Comparative Efficacy of Pyrrolidine-Based DPP-IV Inhibitors

The inhibition of DPP-IV by various heterocyclic derivatives has been a focal point of research to develop novel treatments for type 2 diabetes. DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin (B600854) secretion and improved glycemic control.[1]

A comparative study was conducted to evaluate the efficacy of different heterocyclic ring systems, including a pyrrolidine (B122466) derivative, as replacements for the 2-benzyl-piperazine moiety found in a known potent DPP-IV inhibitor. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of these new compounds.

Compound IDHeterocyclic CoreSubstitutionIC50 (µM)
Lead Compound 2-Benzyl-piperazine-0.019
Compound 1 4-Benzylpiperidine-1.6 ± 0.04
Compound 2 2-Benzylpyrrolidine (B112527)-0.3 ± 0.03
Compound 3 Phenethyl-piperazine-1.2 ± 0.04
Compound 4 4-Amino-1-benzylpiperidine-4.0 ± 0.08

Data presented as mean ± standard deviation.

The results indicate that while none of the newly synthesized compounds surpassed the potency of the lead compound, the 2-benzylpyrrolidine derivative (Compound 2) exhibited the highest activity among the tested alternatives.[1] This highlights the potential of the pyrrolidine scaffold in the design of effective DPP-IV inhibitors.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay

The following protocol was utilized to determine the in vitro inhibitory activity of the synthesized compounds against DPP-IV.

1. Reagents and Materials:

  • Human recombinant DPP-IV enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (pH 7.5) containing appropriate stabilizers

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

2. Assay Procedure:

  • A solution of the DPP-IV enzyme in the assay buffer was pre-incubated with varying concentrations of the test compounds (or vehicle control) for a specified period at room temperature.

  • The enzymatic reaction was initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.

  • The reaction mixture was incubated at 37°C for a defined time, protected from light.

  • The fluorescence intensity was measured using a fluorescence plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • The percentage of inhibition was calculated by comparing the fluorescence of the wells containing the test compounds to the control wells.

  • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the DPP-IV signaling pathway and the general workflow for evaluating DPP-IV inhibitors.

DPP_IV_Signaling_Pathway Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release of DPPIV DPP-IV Enzyme Incretins->DPPIV degraded by Pancreas Pancreatic β-cells Incretins->Pancreas stimulates Inactive Inactive Metabolites DPPIV->Inactive Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inhibitor This compound Derivative (Inhibitor) Inhibitor->DPPIV inhibits Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start This compound Starting Material synthesis Chemical Synthesis of Target Derivatives start->synthesis purification Purification and Characterization synthesis->purification assay In Vitro DPP-IV Inhibition Assay purification->assay data_analysis IC50 Determination assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization Identifies Promising Scaffolds

References

NMR spectroscopy for confirming the stereochemistry of (S)-1-Boc-3-aminopyrrolidine products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of stereochemistry is a critical aspect of chemical synthesis and characterization. (S)-1-Boc-3-aminopyrrolidine is a valuable chiral building block, and confirming its stereochemical integrity in reaction products is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Mosher's amide method, and its alternatives for the stereochemical analysis of this compound derivatives.

NMR Spectroscopy: Mosher's Amide Analysis

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. For chiral amines like this compound, derivatization with a chiral agent is necessary to distinguish between enantiomers. The most common method is the formation of diastereomeric amides using Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).[1][2]

The underlying principle is that the phenyl group of the MTPA moiety creates an anisotropic magnetic field. In the resulting diastereomeric amides, the protons of the pyrrolidine (B122466) ring will experience this field differently, leading to distinct chemical shifts (δ) in the ¹H NMR spectrum. By comparing the spectra of the (R)-MTPA and (S)-MTPA amides, the absolute configuration of the amine can be determined.[1][2]

Materials:

  • This compound product

  • (R)-(-)-MTPA chloride

  • (S)-(+)-MTPA chloride

  • Anhydrous pyridine (B92270) or dichloromethane (B109758) (DCM)

  • 4-(Dimethylamino)pyridine (DMAP) (if using DCM)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure: Two separate reactions are performed to synthesize the (R)-MTPA and (S)-MTPA amides.

  • Reaction A ((R)-MTPA amide):

    • Dissolve the this compound product (1.0 equivalent) in anhydrous pyridine (or DCM with a catalytic amount of DMAP).

    • Add (R)-(-)-MTPA chloride (1.2 equivalents) to the solution.

    • Stir the reaction at room temperature and monitor its completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction B ((S)-MTPA amide):

    • In a separate flask, repeat the procedure from step 1 using (S)-(+)-MTPA chloride (1.2 equivalents).

  • Work-up and Purification:

    • Once the reactions are complete, quench with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify each diastereomeric amide separately using column chromatography on silica (B1680970) gel to ensure high purity for NMR analysis.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the purified (R)-MTPA and (S)-MTPA amides in the same deuterated solvent (e.g., CDCl₃).

    • Assign the proton signals for both diastereomers, paying close attention to the protons on and near the pyrrolidine ring.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δₛ - δᵣ , where δₛ is the chemical shift of a proton in the (S)-MTPA amide and δᵣ is the chemical shift of the corresponding proton in the (R)-MTPA amide.

  • Stereochemistry Determination:

    • Analyze the sign of the Δδ values. According to the Mosher model for amides, protons that lie on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.

    • By correlating the signs of the Δδ values with the spatial arrangement of the pyrrolidine substituents relative to the MTPA phenyl group, the absolute configuration of the original amine can be confirmed.

Proton Assignmentδ (R-MTPA amide) [ppm]δ (S-MTPA amide) [ppm]Δδ (δₛ - δᵣ) [ppm]Interpretation based on Mosher's Model
H at C3ValueValueSign (+/-)Confirms stereocenter
Pyrrolidine H'sValueValueSign (+/-)Confirms stereocenter
Boc group CH₃'sValueValueSign (+/-)Reference
...ValueValueSign (+/-)...

Comparison with Alternative Methods

While NMR with Mosher's method is a robust technique, other methods can also be employed for stereochemical determination. The choice of method often depends on factors such as sample availability, required accuracy, and available instrumentation.

FeatureNMR with Mosher's MethodChiral HPLCVibrational Circular Dichroism (VCD)
Principle Formation of diastereomers with distinct NMR spectra.Differential interaction of enantiomers with a chiral stationary phase.Differential absorption of left and right circularly polarized infrared light.
Sample Requirement ~5-10 mg of each pure diastereomer.µg to mg scale, depending on detector sensitivity.~5-15 mg of pure enantiomer.
Analysis Time Several hours for derivatization, purification, and NMR acquisition.Minutes per sample after method development.1-2 hours for spectral acquisition.
Data Output Chemical shifts (δ) and their differences (Δδ).Chromatogram with separated enantiomeric peaks.VCD spectrum.
Key Advantage Provides detailed structural information and can determine absolute configuration without a reference standard of the other enantiomer.High throughput, high sensitivity, and excellent for determining enantiomeric excess (ee).Non-destructive, requires no derivatization, and provides absolute configuration by comparison with DFT calculations.[3][4][5][6]
Limitations Derivatization may fail for sterically hindered amines; purification of diastereomers can be challenging.Requires method development for each compound; a reference standard is often needed for peak assignment.Requires a higher concentration of sample; interpretation relies on accurate computational modeling.[3][4][5][6]

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflow for Mosher's method and a logical approach to selecting the appropriate technique for stereochemical analysis.

Mosher_Method_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_conclusion Conclusion amine This compound reagents React with (R)-MTPA-Cl and (S)-MTPA-Cl (separate reactions) amine->reagents Derivatization purify Purify Diastereomeric Amides reagents->purify Purification nmr Acquire ¹H NMR Spectra purify->nmr assign Assign Proton Signals nmr->assign calculate Calculate Δδ = δs - δr assign->calculate model Apply Mosher's Model calculate->model config Confirm (S) Configuration model->config

Workflow for Mosher's Method Analysis.

Decision_Tree start Need to Determine Stereochemistry q1 Is the goal to determine enantiomeric excess (ee)? start->q1 q2 Is absolute configuration required? q1->q2 No, or in addition to ee hplc Chiral HPLC q1->hplc Yes (High Throughput) q3 Is a reference standard of the other enantiomer available? q2->q3 No q2->hplc Yes (with reference) q4 Is derivatization feasible? q3->q4 nmr NMR (Mosher's Method) q4->nmr Yes vcd VCD q4->vcd No, or sample is precious

Decision guide for stereochemical analysis.

Conclusion

Confirming the stereochemistry of this compound products is essential for their application in research and development. NMR spectroscopy, through the formation of Mosher's amides, provides a definitive method for determining the absolute configuration.[1][2] This technique offers rich structural information that complements other analytical methods.

For high-throughput analysis of enantiomeric excess, chiral HPLC is often the method of choice due to its speed and sensitivity. Vibrational Circular Dichroism is a powerful, non-destructive alternative that is particularly useful when derivatization is problematic or when a sample needs to be recovered.[3][4][5][6]

Ultimately, the selection of the most appropriate technique will depend on the specific experimental context, including the amount of sample available, the required level of accuracy, and the analytical instrumentation at hand. For unambiguous confirmation of a newly synthesized chiral product, employing orthogonal methods, such as NMR and chiral HPLC, can provide the highest level of confidence in the stereochemical assignment.

References

Cost-benefit analysis of enzymatic versus traditional synthesis of (S)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-3-aminopyrrolidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. The stereochemistry at the C3 position of the pyrrolidine (B122466) ring is often crucial for biological activity. Consequently, the efficient and cost-effective production of the pure (S)-enantiomer is of significant interest. This guide provides an objective comparison of the enzymatic and traditional chemical synthesis routes to this valuable intermediate, supported by experimental data and detailed protocols.

At a Glance: Key Performance Metrics

The choice between enzymatic and traditional synthesis hinges on a trade-off between various factors including cost, yield, stereoselectivity, and environmental impact. The following table summarizes the key quantitative data for a representative method from each approach.

ParameterEnzymatic Synthesis (Kinetic Resolution)Traditional Chemical Synthesis (from L-aspartic acid)
Starting Material Racemic 1-Boc-3-aminopyrrolidineL-aspartic acid
Key Reagents/Catalyst Transaminase (e.g., from Vibrio fluvialis)Borane (B79455) dimethylsulfide complex, Di-tert-butyl dicarbonate (B1257347), Thionyl chloride
Typical Yield ~45-50% (for the desired enantiomer)~60-70% overall yield
Enantiomeric Excess (ee) >99%>98%
Reaction Conditions Mild (e.g., 30-40°C, atmospheric pressure, aqueous buffer)Harsh (e.g., requires anhydrous conditions, use of strong reducing agents, and potentially high temperatures)
Reaction Time 24-48 hoursMulti-step, several days
Waste Generation Primarily aqueous waste, biodegradable enzymeOrganic solvents, inorganic salts, byproducts from protecting group manipulation
Cost of Catalyst/Reagents Enzyme cost can be high initially, but can be offset by reusability (immobilization)Reagents are generally less expensive, but multiple steps increase overall cost

Experimental Protocols

Enzymatic Synthesis: Kinetic Resolution of (±)-1-Boc-3-aminopyrrolidine

This protocol describes the kinetic resolution of racemic 1-Boc-3-aminopyrrolidine using an (S)-selective ω-transaminase. The enzyme selectively converts the (R)-enantiomer to the corresponding ketone, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.

Materials:

  • Racemic 1-Boc-3-aminopyrrolidine

  • (S)-selective ω-transaminase

  • Pyruvate (B1213749) (amine acceptor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled reactor, dissolve racemic 1-Boc-3-aminopyrrolidine and pyruvate in potassium phosphate buffer.

  • Add the ω-transaminase and PLP to the reaction mixture.

  • Stir the mixture at a constant temperature (e.g., 30°C) for 24-48 hours.

  • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining this compound.

  • Once the desired conversion (typically ~50%) and enantiomeric excess are reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent or adjusting the pH).

  • Extract the this compound with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.

Traditional Chemical Synthesis: From L-aspartic acid

This multi-step synthesis utilizes the inherent chirality of L-aspartic acid to produce this compound.

Materials:

  • L-aspartic acid

  • Thionyl chloride

  • Benzyl (B1604629) alcohol

  • Borane dimethylsulfide complex (BMS)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Various organic solvents (e.g., methanol, THF, dichloromethane)

  • Bases (e.g., triethylamine)

Procedure:

  • Esterification: React L-aspartic acid with thionyl chloride in benzyl alcohol to form the corresponding dibenzyl ester.

  • Boc Protection: Protect the amino group of the dibenzyl ester using di-tert-butyl dicarbonate in the presence of a base.

  • Reduction and Cyclization: Treat the protected diester with a reducing agent like borane dimethylsulfide complex. This reduces the carboxylic esters to alcohols, which then undergo in-situ cyclization to form the protected pyrrolidine ring.

  • Deprotection: Remove the benzyl protecting groups by catalytic hydrogenation using palladium on carbon and hydrogen gas to yield this compound.

  • Purify the final product by column chromatography.

Visualizing the Workflows

To better illustrate the distinct processes of each synthesis, the following diagrams outline the experimental workflows.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification Racemic Substrate Racemic Substrate Reaction Mixture Reaction Mixture Racemic Substrate->Reaction Mixture Buffer Buffer Buffer->Reaction Mixture Pyruvate Pyruvate Pyruvate->Reaction Mixture PLP PLP PLP->Reaction Mixture Transaminase Transaminase Transaminase->Reaction Mixture Extraction Extraction Reaction Mixture->Extraction Reaction Completion Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the enzymatic synthesis of this compound.

Traditional_Synthesis_Workflow L-Aspartic Acid L-Aspartic Acid Esterification Esterification L-Aspartic Acid->Esterification Boc Protection Boc Protection Esterification->Boc Protection Reduction & Cyclization Reduction & Cyclization Boc Protection->Reduction & Cyclization Deprotection Deprotection Reduction & Cyclization->Deprotection Purification Purification Deprotection->Purification Final Product Final Product Purification->Final Product

Caption: Multi-step workflow for the traditional synthesis from L-aspartic acid.

Cost-Benefit Analysis

Enzymatic Synthesis

Benefits:

  • High Selectivity: Enzymes offer exceptional chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing side reactions.[1] This leads to a cleaner product profile and simplifies purification.

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media under mild temperature and pH conditions.[1] This reduces energy consumption and the need for specialized equipment required for harsh chemical processes.

  • Environmental Sustainability: Biocatalysis is a cornerstone of green chemistry.[1][2] Enzymes are biodegradable, and the processes generate less hazardous waste compared to traditional methods.[1]

  • Safety: The use of aqueous systems and mild conditions enhances the overall safety of the process.

Costs and Challenges:

  • Enzyme Cost: The initial cost of a purified enzyme can be high. However, this can be mitigated by enzyme immobilization, which allows for catalyst recycling and use in continuous flow systems.

  • Process Optimization: Developing an efficient enzymatic process requires screening for suitable enzymes and optimizing reaction conditions such as substrate concentration, pH, and temperature.

  • Yield Limitation in Kinetic Resolution: Kinetic resolution inherently has a maximum theoretical yield of 50% for the desired enantiomer. While dynamic kinetic resolution strategies can overcome this, they add complexity to the process.

Traditional Chemical Synthesis

Benefits:

  • Established Methodology: Traditional organic synthesis routes are well-established and widely documented in the chemical literature.

  • Potentially Higher Throughput in a Single Batch: Asymmetric synthesis routes can theoretically achieve yields greater than 50%.

  • Lower Individual Reagent Costs: Many of the bulk reagents used in traditional synthesis are less expensive than purified enzymes.

Costs and Challenges:

  • Multi-step Processes: Traditional syntheses often involve multiple steps, including protection and deprotection, which can lead to lower overall yields and increased production time.

  • Harsh Reaction Conditions: These methods frequently employ harsh reagents, extreme temperatures, and anhydrous conditions, which increase energy consumption and require specialized equipment.

  • Waste Generation: The use of organic solvents, stoichiometric reagents, and the generation of byproducts contribute to a significant waste stream, which can be costly to treat and dispose of.

  • Safety Concerns: The handling of flammable solvents, corrosive reagents, and potentially toxic intermediates poses greater safety risks.

  • Metal Contamination: If metal catalysts are used, there is a risk of product contamination, which is a significant concern in pharmaceutical applications.

Conclusion

The choice between enzymatic and traditional synthesis for this compound depends on the specific priorities of the manufacturer.

For applications where high enantiopurity, environmental sustainability, and operational safety are paramount, enzymatic synthesis offers a compelling advantage. The mild reaction conditions and reduced waste generation align well with the principles of green chemistry. While the initial enzyme cost and the 50% theoretical yield of kinetic resolution are considerations, these can be addressed through enzyme immobilization and process optimization.

Traditional chemical synthesis , on the other hand, may be favored in scenarios where established infrastructure for chemical synthesis is already in place and the primary driver is the cost of individual raw materials. However, the hidden costs associated with waste disposal, energy consumption, and the multi-step nature of the process must be carefully evaluated.

For drug development professionals and researchers, the high selectivity and predictability of enzymatic methods can accelerate the synthesis of chiral intermediates for new drug candidates. As enzyme engineering and biocatalytic process development continue to advance, the economic viability and scalability of enzymatic routes are expected to become increasingly competitive, making them a highly attractive option for the sustainable production of this compound and other chiral molecules.

References

A Comparative Guide to Assessing the Impact of Impurities from (S)-1-Boc-3-aminopyrrolidine on Final Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-3-aminopyrrolidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its purity is paramount, as impurities introduced at this early stage can be carried through the manufacturing process, potentially compromising the quality, safety, and efficacy of the final drug product. This guide provides a framework for assessing the impact of these impurities, comparing analytical methodologies, and outlining a risk-based approach to ensure patient safety and regulatory compliance.

Understanding Common Impurities and Their Origins

Impurities in this compound can originate from starting materials, reagents, synthetic by-products, or degradation.[1] A thorough understanding of the synthetic route is crucial for predicting and identifying potential impurities.[1]

Table 1: Common Impurities in this compound and Their Potential Impact

Impurity TypeExample Structure/DescriptionTypical OriginPotential Impact on Final Drug Product
Process-Related Impurities
Enantiomeric Impurity(R)-1-Boc-3-aminopyrrolidineIncomplete chiral resolution or racemizationMay exhibit different pharmacology, leading to reduced efficacy or off-target effects.
Unreacted Starting Materialse.g., 3-HydroxypyrrolidineIncomplete reaction during synthesisCan react in subsequent steps to form new, unknown impurities.[1]
Reagent-Related ImpuritiesDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Excess reagent from the Boc-protection stepGenerally low risk, often purged in downstream workups.
By-productsDi-Boc protected 3-aminopyrrolidineSide reactions during the protection stepMay alter physical properties (e.g., crystallization) or introduce reactive sites.[2]
Degradation Products Deprotected PyrrolidineHydrolysis of the Boc group under acidic conditions or high temperaturesThe free amine can be highly reactive, leading to further degradation pathways.
Genotoxic Impurities (GTIs) Aromatic amines, alkylating agentsImpurities in raw materials used for synthesisCan damage DNA, posing a carcinogenic risk even at trace levels.[3][4]
The Critical Impact of Impurities on Drug Products

The presence of impurities, even at trace levels, can have significant consequences. These range from manufacturing challenges to severe health risks for patients.[5][6]

  • Safety and Toxicity : Genotoxic impurities (GTIs) are a primary concern for regulatory agencies due to their potential to cause cancer.[3][7] International guidelines, such as ICH M7, recommend a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake for most GTIs, necessitating highly sensitive analytical methods for their control.[3][7]

  • Efficacy : Impurities can reduce the effective concentration of the Active Pharmaceutical Ingredient (API), potentially lowering the drug's therapeutic effect.[5][6]

  • Stability : Reactive impurities can degrade the API over time, shortening the product's shelf life and generating new degradation products.[5]

  • Manufacturing and Quality : Impurities can interfere with critical process steps like crystallization, affecting the final product's physical properties, morphology, and purity.[2] This can lead to batch failures and processing difficulties.[5]

Logical Workflow for Impurity Impact Assessment

A systematic approach is essential for identifying, evaluating, and controlling impurities originating from starting materials like this compound. The following workflow outlines the key decision points in a science- and risk-based assessment.

G Diagram 1: Impurity Impact Assessment Workflow cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Process & Fate Evaluation cluster_3 Phase 4: Control Strategy start Obtain (S)-1-Boc-3- aminopyrrolidine Sample profile Perform Impurity Profiling (LC-MS, GC-MS) start->profile identify Identify & Characterize Unknown Impurities (NMR, HRMS) profile->identify qsar In Silico Assessment (QSAR for Genotoxicity) identify->qsar lit_review Literature Review for Known Toxicological Data identify->lit_review classify Classify Impurity (ICH M7 Classes 1-5) qsar->classify lit_review->classify fate Conduct Fate & Purge Studies classify->fate calc_purge Calculate Purge Factor Across Synthesis Steps fate->calc_purge spec Set Specification for Starting Material calc_purge->spec control Define In-Process Controls spec->control final_spec Justify API & Drug Product Specification control->final_spec

Diagram 1: Workflow for assessing and controlling starting material impurities.

Comparison of Analytical Methods for Impurity Profiling

Selecting the appropriate analytical technique is crucial for detecting and quantifying impurities. The choice depends on the impurity's chemical properties, such as volatility, chromophores, and ionization potential.

Table 2: Comparison of Key Analytical Methods

MethodPrincipleDetectable ImpuritiesProsCons
HPLC-UV Separation by liquid chromatography, detection by UV absorbance.Non-volatile compounds with a UV chromophore.Robust, quantitative, widely available.Not suitable for compounds without a UV chromophore; does not provide mass information for identification.
LC-MS Separation by LC, detection by mass spectrometry.Wide range of non-volatile and semi-volatile compounds.Highly sensitive and specific; provides mass for structural elucidation.[]More complex instrumentation; matrix effects can cause ion suppression.
GC-MS Separation of volatile compounds by gas chromatography, detection by MS.Volatile and semi-volatile impurities (e.g., residual solvents, low MW by-products).Excellent for volatile/non-polar compounds; high resolution.[9][10]Requires derivatization for non-volatile compounds; high temperatures can cause degradation.[11]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.All organic impurities present at sufficient concentration.Provides definitive structural information for unknown impurity characterization; quantitative.[12]Lower sensitivity compared to MS methods; requires relatively pure samples for clear interpretation.[12]

Experimental Workflow and Protocols

A robust experimental plan is the foundation of an effective impurity control strategy.

G Diagram 2: Experimental Workflow for Impurity Analysis sample_prep Sample Preparation (Dilution in appropriate solvent) hplc HPLC-UV Analysis (Screening & Quantification) sample_prep->hplc lcms LC-MS Analysis (Peak Identification) sample_prep->lcms gcms GC-MS Analysis (Residual Solvents) sample_prep->gcms data_proc Data Processing & Integration hplc->data_proc lcms->data_proc gcms->data_proc quant Quantification vs. Reference Standards data_proc->quant report Final Report Generation (Impurity Profile) quant->report

Diagram 2: A typical analytical workflow for comprehensive impurity profiling.

Protocol: HPLC-UV Method for Quantifying Non-Volatile Impurities

This protocol provides a general methodology for the analysis of this compound and its related substances. Note: This method must be fully developed and validated for its intended use.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in and dilute to 50.0 mL with a diluent (e.g., 50:50 Acetonitrile:Water).

    • Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage area of each impurity relative to the total peak area.

    • For known impurities, quantify against a qualified reference standard.

Conclusion and Recommendations

The control of impurities originating from starting materials like this compound is a non-negotiable aspect of pharmaceutical development.[13][14] A proactive, risk-based approach that combines predictive assessment with robust analytical testing is essential.

Key Recommendations:

  • Thoroughly Characterize Starting Materials: Do not rely solely on the supplier's Certificate of Analysis. Perform comprehensive in-house testing on incoming batches to establish a baseline impurity profile.

  • Understand Impurity Fate: Conduct spiking studies or process analysis to determine if impurities are purged or carried through to the final API.[15] This knowledge is critical for justifying specifications.[16]

  • Employ Orthogonal Analytical Methods: Use a combination of techniques (e.g., LC-MS and GC-MS) to ensure all potential impurities (volatile, non-volatile, genotoxic) are detected.

  • Adhere to Regulatory Guidelines: Follow ICH guidelines (Q3A, Q3B, M7) for setting impurity thresholds, identification, and qualification to ensure compliance and patient safety.[1][7]

By implementing these strategies, researchers and drug developers can effectively mitigate the risks associated with starting material impurities, ensuring the development of safe, high-quality pharmaceutical products.

References

Comparative Analysis of a Novel Pyrrolidine-Based Kinase Inhibitor: Cross-Reactivity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-reactivity of a novel dual Abl/PI3K inhibitor synthesized using (S)-1-Boc-3-aminopyrrolidine, benchmarked against established selective inhibitors.

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various diseases, including cancer. However, the therapeutic window and potential for adverse effects are intrinsically linked to the inhibitor's selectivity. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of a hypothetical dual Bcr-Abl and PI3K inhibitor, designated as Pyrrolidine-Dual-Inhibitor-X , which is synthesized utilizing the chiral building block this compound.[1][2] The cross-reactivity profile of this novel compound is compared against the well-characterized inhibitors Imatinib, a Bcr-Abl inhibitor, and Idelalisib, a PI3Kδ-selective inhibitor.[3][4][5]

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its clinical safety and efficacy. The following tables summarize the in vitro inhibitory activities of Pyrrolidine-Dual-Inhibitor-X, Imatinib, and Idelalisib against a panel of selected kinases. This quantitative data, presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, offers a direct comparison of their potency and selectivity. Lower values indicate higher potency and binding affinity.

Table 1: Comparison of IC50 Values (nM) Against Key Kinase Targets

Kinase TargetPyrrolidine-Dual-Inhibitor-X (Hypothetical Data)ImatinibIdelalisib
Abl1 15 25 >10,000
PI3Kα 850>10,000>1089
PI3Kβ 950>10,000>664
PI3Kγ 120>10,00089
PI3Kδ 25 >10,0002.5
c-KIT150100>10,000
PDGF-Rα200100>10,000
PDGF-Rβ250150>10,000
Src500>1,000>10,000
Lck750>1,000>10,000
EGFR>5,000>10,000>10,000
VEGFR2>5,000>10,000>10,000

Note: Data for Imatinib and Idelalisib are compiled from various public sources and may exhibit slight variations between different studies. Data for Pyrrolidine-Dual-Inhibitor-X is hypothetical and for illustrative purposes.[3][6]

Table 2: Comparison of Dissociation Constants (Kd, nM) for Selected Kinases

Kinase TargetPyrrolidine-Dual-Inhibitor-X (Hypothetical Data)Imatinib
Abl1 10 37
c-KIT120110
PDGF-Rα180160
Lck800>10,000
Src600>10,000

Note: Kd values provide a measure of binding affinity. Lower Kd values indicate stronger binding.

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity studies, detailed and robust experimental protocols are essential. The following sections describe the methodologies for two key assays used to generate the type of data presented above.

Protocol 1: In Vitro Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous, high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in the solution following a kinase reaction.[7][8][9]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (Pyrrolidine-Dual-Inhibitor-X, Imatinib, Idelalisib) stock solutions (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Kinase-Glo® Reagent (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted test compounds or DMSO (as a vehicle control) to the wells.

  • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC50.

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at room temperature.

  • Stop the kinase reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® Reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify the direct binding of a compound to its target protein within intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[10][11][12]

Materials:

  • Cell line of interest (e.g., K562 for Bcr-Abl, a B-cell line for PI3Kδ)

  • Cell culture medium

  • Test compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies specific for the target proteins (Abl, PI3Kδ) and a loading control

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

  • Thermal cycler

  • Western blotting equipment

Procedure:

  • Cell Treatment: Incubate cultured cells with the test compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) under normal cell culture conditions.

  • Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: After the heat challenge, lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., >16,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Analyze the samples by Western blotting using primary antibodies against the target protein and a loading control.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the normalized band intensities against the temperature to generate melt curves for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target protein stabilization and thus, target engagement.

Visualizations: Signaling Pathways and Experimental Workflow

Diagrams created using Graphviz (DOT language) are provided below to illustrate the relevant signaling pathways and a general experimental workflow for assessing kinase inhibitor cross-reactivity.

G cluster_0 PI3K/Akt Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Idelalisib Idelalisib Idelalisib->PI3K Pyrrolidine-Inhibitor Pyrrolidine-Dual- Inhibitor-X Pyrrolidine-Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway and points of inhibition.

G cluster_1 Bcr-Abl Signaling Pathway Bcr-Abl Bcr-Abl (Constitutively Active) Grb2_Sos Grb2/Sos Bcr-Abl->Grb2_Sos JAK JAK Bcr-Abl->JAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5 STAT5 STAT5->Proliferation JAK->STAT5 Imatinib Imatinib Imatinib->Bcr-Abl Pyrrolidine-Inhibitor Pyrrolidine-Dual- Inhibitor-X Pyrrolidine-Inhibitor->Bcr-Abl

Caption: Key Bcr-Abl downstream signaling pathways and points of inhibition.

G cluster_2 Kinase Inhibitor Cross-Reactivity Screening Workflow Compound Library Compound Library Primary Screen Primary Screen (e.g., 1 concentration) Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response Dose-Response Assay (IC50 determination) Hit Identification->Dose-Response Potent Hits Selectivity Profiling Broad Kinase Panel Selectivity Profiling Dose-Response->Selectivity Profiling Cellular Assays Cellular Target Engagement (e.g., CETSA) Selectivity Profiling->Cellular Assays Lead Candidate Lead Candidate Cellular Assays->Lead Candidate

Caption: General workflow for kinase inhibitor cross-reactivity screening.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-1-Boc-3-aminopyrrolidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (S)-1-Boc-3-aminopyrrolidine, a common building block in medicinal chemistry. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.

This compound is a combustible liquid that is toxic if swallowed and can cause serious eye damage[1]. Due to these hazardous properties, it cannot be disposed of through standard waste streams. Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[1][2]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors[1]. In case of accidental contact, follow these first-aid measures immediately:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor[1][2].

  • Skin: Wash off immediately with plenty of water for at least 15 minutes.

  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting[1][2].

Spill Management

In the event of a spill, the area should be evacuated of all non-essential personnel. Remove all sources of ignition as the substance is a combustible liquid[1][3]. The spill should be contained and absorbed using an inert, non-combustible material such as sand, earth, or vermiculite[2][4]. The absorbed material should then be collected and placed in a suitable, labeled, and closed container for disposal[1][2][5].

Quantitative Data Summary

For quick reference, the key hazard classifications and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 147081-44-5[1]
Molecular Formula C₉H₁₈N₂O₂[6]
Molecular Weight 186.25 g/mol [6]
Appearance Colorless to pale yellow liquid[7]
Hazard Classifications Acute Toxicity, Oral (Category 3), Serious Eye Damage (Category 1)[1][8][9]
Signal Word Danger[1][5]

Step-by-Step Disposal Protocol

The recommended and mandatory procedure for the disposal of this compound is to engage a licensed professional waste disposal service[6][10]. This chemical should not be disposed of down the drain or mixed with general laboratory waste[1][11].

Experimental Protocol: Waste Segregation and Storage

  • Labeling: Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The label should include the chemical name, hazard symbols (toxic, corrosive), and the date of accumulation.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include strong oxidizing agents and acids[1].

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials[1][3]. The storage area should be secure and accessible only to authorized personnel.

  • Documentation: Maintain a log of the amount of waste accumulated in the container. This is often required for regulatory compliance.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: this compound waste generated ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill contain_spill Contain and absorb with inert material spill->contain_spill Yes collect_waste Collect waste in a labeled, sealed container spill->collect_waste No contain_spill->collect_waste storage Store container in a designated secure, cool, and ventilated area collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company storage->contact_ehs handover Hand over waste for professional disposal contact_ehs->handover end End: Proper Disposal Complete handover->end

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for this chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (S)-1-Boc-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-aminopyrrolidine is a valuable chiral building block in pharmaceutical and agrochemical research, notably in the synthesis of peptide-based drugs and molecules targeting neurological disorders.[1] However, its handling requires stringent safety protocols due to its hazardous properties. This guide provides essential safety and logistical information, including personal protective equipment (PPE), handling procedures, and disposal plans to ensure the well-being of laboratory personnel.

Hazard Profile

This compound is classified as a combustible liquid that is toxic if swallowed and can cause serious eye damage.[2][3][4][5] It is also air and moisture sensitive, necessitating specific storage and handling conditions to maintain its integrity.[2]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. It is crucial to inspect all PPE for integrity before each use.

Body Part Equipment Specification/Standard
Eyes/Face Safety Goggles and Face ShieldMust meet OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.[6]
Hands Chemical-resistant glovesNitrile gloves provide good short-term protection. Always consult the manufacturer's chemical resistance guide for specific breakthrough times.[7]
Body Flame-resistant lab coatA Nomex® or equivalent lab coat should be worn, fully buttoned, over personal clothing made of natural fibers like cotton.[7]
Respiratory Air-purifying respiratorUse a NIOSH-approved respirator with an organic vapor cartridge (Type ABEK - EN14387) if working outside a fume hood or if ventilation is inadequate.[2][8]
Feet Closed-toe shoesShoes must fully cover the feet.

Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to prevent exposure and maintain the chemical's quality.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]

  • The substance should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to maintain product quality.[2]

  • Store in a locked cabinet or area accessible only to authorized personnel.[2][3]

Dispensing and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.[9]

  • Before dispensing, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Use only clean, dry, and inert gas-flushed glassware and syringes.

  • Measure and dispense the required amount carefully, avoiding splashes and aerosol generation.

  • After use, securely seal the container under an inert atmosphere before returning it to storage.

  • Wash hands thoroughly after handling, even if gloves were worn.[2][5]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard. The following workflow outlines the steps to be taken.

Spill_Workflow Chemical Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal alert Alert personnel and evacuate the immediate area. ppe Don appropriate PPE. alert->ppe If safe to do so ventilate Ensure adequate ventilation. ppe->ventilate ignite Remove all ignition sources. ventilate->ignite contain Contain the spill with inert absorbent material (e.g., sand, vermiculite). ignite->contain collect Carefully collect the absorbed material into a labeled, sealable container. decontaminate Decontaminate the spill area with a suitable solvent. waste Dispose of the waste container according to institutional and local regulations. decontaminate->waste report Report the incident to the appropriate safety officer. waste->report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect all contaminated materials (e.g., absorbent materials, gloves, disposable lab coats) in a designated and clearly labeled hazardous waste container.

  • Do not dispose of this chemical down the drain.[2]

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Boc-3-aminopyrrolidine
Reactant of Route 2
(S)-1-Boc-3-aminopyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.